Mip-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H29FN4O4S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
(2S)-1-benzylsulfonyl-N-[(1S)-1-(4-fluorophenyl)-2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperidine-2-carboxamide |
InChI |
InChI=1S/C27H29FN4O4S/c28-23-13-11-22(12-14-23)25(27(34)30-18-21-9-6-15-29-17-21)31-26(33)24-10-4-5-16-32(24)37(35,36)19-20-7-2-1-3-8-20/h1-3,6-9,11-15,17,24-25H,4-5,10,16,18-19H2,(H,30,34)(H,31,33)/t24-,25-/m0/s1 |
InChI Key |
MDRSFDYJHSOTRW-DQEYMECFSA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)N[C@@H](C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Functions of Mip Proteins
This technical guide provides a comprehensive overview of the multifaceted "Mip" proteins. It is crucial to distinguish between two distinct protein families that share this abbreviation: the Macrophage Infectivity Potentiator (Mip) proteins, which are bacterial virulence factors, and the Macrophage Inflammatory Proteins (MIPs) , which are mammalian chemokines. This document will address both, detailing their functions, associated signaling pathways, and relevant experimental methodologies.
Part 1: Macrophage Infectivity Potentiator (Mip) Protein
The Macrophage Infectivity Potentiator (Mip) protein is a significant virulence factor found in a range of pathogenic bacteria.[1][2] It plays a critical role in the establishment and maintenance of infection, making it an attractive target for novel anti-virulence therapies.
Core Function and Biological Significance
Mip is essential for the optimal intracellular survival and dissemination of various pathogens, including Legionella pneumophila (the causative agent of Legionnaires' disease), Burkholderia pseudomallei, Coxiella burnetii, and Neisseria species.[1][2][3][4] Deletion of the mip gene in Legionella significantly impairs the bacterium's ability to invade and replicate within human phagocytic cells and amoebae.[2]
The primary enzymatic function of Mip is its peptidyl-prolyl cis/trans isomerase (PPIase) activity.[1][3][5] This allows Mip to catalyze the slow cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in the folding of many proteins.[1][2] This catalytic activity is believed to be crucial for the proper folding and function of bacterial or host proteins that are necessary for successful infection.[3]
Structure and Mechanism
Mip proteins are members of the FK506-binding protein (FKBP) family of immunophilins.[1][2][3] The structure of L. pneumophila Mip reveals a 24-kDa protein composed of two main domains connected by a long α-helix.[3]
-
N-terminal Domain: This domain is responsible for the formation of stable Mip homodimers.[3]
-
C-terminal Domain: This domain houses the PPIase active site and shares structural homology with the human FKBP12 protein.[3]
The PPIase activity of Mip can be inhibited by the immunosuppressive macrolide drugs FK506 (tacrolimus) and rapamycin.[2][4][5] However, due to their potent effects on the human immune system, these compounds are not suitable as anti-Mip therapeutics.[2] This has spurred the development of non-immunosuppressive Mip inhibitors.[1]
Protein-Protein Interactions (PPIs)
The function of Mip is mediated through its interaction with other proteins. In L. pneumophila, Mip has been shown to interact with several bacterial proteins, including:
The interaction with FlaA suggests that Mip plays a role in promoting bacterial flagellation.[6] These interactions are crucial for understanding the full scope of Mip's contribution to bacterial fitness and pathogenicity.
Mip as a Therapeutic Target
The critical role of Mip in virulence and its conservation across multiple pathogens make it an attractive anti-virulence target.[1][2] Unlike traditional antibiotics that kill bacteria and can lead to resistance, anti-virulence drugs disarm pathogens, making them more susceptible to host immune clearance.
Research has focused on developing small-molecule inhibitors that specifically target the PPIase active site of Mip.[1] Promising candidates include pipecolic acid derivatives and the rapamycin-derived inhibitor Mip-IN-1, which have demonstrated efficacy in reducing the intracellular burden of pathogens in vitro.[1][7][8]
Experimental Protocols
1.5.1 PPIase Activity Assay
This assay measures the ability of Mip to catalyze the cis-trans isomerization of a chromogenic peptide substrate, typically N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
Methodology:
-
The assay is initiated by the addition of chymotrypsin, which can only cleave the trans-isomer of the peptide, releasing p-nitroaniline.
-
The rate of isomerization from the cis to the trans form is monitored spectrophotometrically by measuring the increase in absorbance at 390 nm.
-
Recombinant Mip protein is added to the reaction mixture to catalyze this isomerization.
-
The activity of potential inhibitors is assessed by measuring the reduction in the Mip-catalyzed rate of isomerization in their presence.
1.5.2 Intracellular Survival Assay
This assay quantifies the importance of Mip for bacterial replication within a host cell line (e.g., human macrophages like U937 cells or amoebae like Acanthamoeba castellanii).
Methodology:
-
Host cells are seeded in multi-well plates and allowed to adhere.
-
The cells are infected with wild-type bacteria and a mip-deficient mutant strain at a specific multiplicity of infection (MOI).
-
After an initial incubation period to allow for phagocytosis, extracellular bacteria are killed with an antibiotic (e.g., gentamicin).
-
At various time points post-infection, the host cells are lysed with a sterile detergent to release intracellular bacteria.
-
The number of viable intracellular bacteria is determined by plating serial dilutions of the lysate onto appropriate agar plates and counting the resulting colony-forming units (CFUs).
-
A significant reduction in CFU for the mip mutant compared to the wild-type strain indicates a role for Mip in intracellular survival.
Visualizations
Caption: A generalized workflow for the screening and validation of Mip protein inhibitors.
Part 2: Macrophage Inflammatory Protein (MIP) Family
The Macrophage Inflammatory Proteins (MIPs) are a family of pro-inflammatory cytokines known as chemokines.[9][10] They are crucial regulators of immune cell trafficking and play a central role in both acute and chronic inflammation.[9][10]
Core Function and Biological Significance
MIPs are produced by a wide variety of cells, including macrophages, monocytes, neutrophils, epithelial cells, and fibroblasts, in response to infection or injury.[9][10][11] Their primary function is to act as chemoattractants, creating a chemical gradient that recruits immune cells to sites of inflammation.[9][10]
Key members of this family and their primary targets include:
-
MIP-1α (CCL3): A potent chemoattractant for monocytes, lymphocytes (particularly CD8+ T cells), and other immune cells.[9][10]
-
MIP-1β (CCL4): Shares structural and functional similarities with MIP-1α and also attracts monocytes and lymphocytes.[9]
-
MIP-2 (CXCL2): A powerful chemoattractant and activator for neutrophils.[9][11]
Beyond chemotaxis, MIPs can induce the synthesis and release of other pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, further amplifying the inflammatory response.[9]
Receptors and Signaling Pathways
MIPs exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells.[11][12] This binding event triggers a cascade of intracellular signaling events.
| Protein | Alternative Name | Key Receptors | Primary Cellular Targets |
| MIP-1α | CCL3 | CCR1, CCR5 | Monocytes, Lymphocytes, Dendritic Cells |
| MIP-1β | CCL4 | CCR5 | Monocytes, Lymphocytes |
| MIP-2 | CXCL2 | CXCR1, CXCR2 | Neutrophils |
Table 1: Key Macrophage Inflammatory Proteins and their Receptors.[9][11][13]
Activation of these receptors leads to the engagement of several key signaling pathways, most notably:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: MIP-1α and MIP-2 are known to activate the MAPK/ERK pathway, which is critical for cell proliferation and survival.[11][14][15]
-
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: MIP-1α signaling also involves the activation of the PI3K/AKT pathway, a central regulator of cell growth, survival, and migration.[14][15]
There appears to be no cross-talk between the MIP-1α-dependent activation of the PI3K/AKT and MAPK pathways.[14][15]
Role in Disease
The potent pro-inflammatory functions of MIPs mean they are implicated in a wide array of diseases:
-
Inflammatory and Autoimmune Diseases: Elevated levels of MIPs are found in conditions like sarcoidosis and idiopathic pulmonary fibrosis.[10]
-
Acute Liver Injury: MIP-2 plays a complex dual role; high concentrations mediate liver inflammation by recruiting neutrophils, while lower concentrations can promote liver regeneration.[11]
-
Cancer: In multiple myeloma, MIP-1α is not only involved in the development of osteolytic bone lesions but also acts directly on myeloma cells as a growth, survival, and chemotactic factor.[14][15]
-
Infectious Diseases: MIP-1α and MIP-1β, by binding to the CCR5 receptor, can block the entry of M-tropic HIV-1 into cells, as CCR5 is a major co-receptor for the virus.[16][17]
Experimental Protocols
2.4.1 Chemotaxis Assay (Transwell Migration Assay)
This assay is used to quantify the chemoattractant capacity of a MIP on a specific cell type.
Methodology:
-
A Transwell insert with a porous membrane is placed into a well of a culture plate.
-
The lower chamber is filled with media containing the MIP of interest (chemoattractant). The control well contains media alone.
-
A suspension of the target cells (e.g., neutrophils for MIP-2) is added to the upper chamber of the insert.
-
The plate is incubated for a period to allow cells to migrate through the pores of the membrane toward the chemoattractant.
-
After incubation, the non-migrated cells on the top surface of the membrane are removed.
-
The cells that have migrated to the bottom surface of the membrane are fixed, stained, and counted using a microscope. An increase in the number of migrated cells in the presence of the MIP indicates a positive chemotactic response.
2.4.2 Western Blot for Signaling Pathway Activation
This technique is used to detect the activation of intracellular signaling pathways (e.g., MAPK, PI3K/AKT) by measuring the phosphorylation status of key proteins.
Methodology:
-
Target cells are serum-starved and then stimulated with a specific MIP for various time points.
-
Cells are lysed, and total protein is extracted and quantified.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of a signaling protein (e.g., anti-phospho-ERK or anti-phospho-AKT).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to bind to the primary antibody.
-
A chemiluminescent substrate is added, and the resulting light signal, which is proportional to the amount of phosphorylated protein, is detected.
-
The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.
Visualizations
Caption: Simplified signaling cascade initiated by MIP-1α binding to its receptor.
Caption: Key signaling pathway for MIP-2-mediated neutrophil recruitment.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage infectivity potentiator protein, a peptidyl prolyl cis-trans isomerase, essential for Coxiella burnetii growth and pathogenesis | PLOS Pathogens [journals.plos.org]
- 3. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 10. Macrophage inflammatory proteins: biology and role in pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage inflammatory protein-2 as mediator of inflammation in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage inflammatory protein (MIP)1α and MIP1β differentially regulate release of inflammatory cytokines and generation of tumoricidal monocytes in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage inflammatory protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage inflammatory protein 1-alpha (MIP-1 alpha ) triggers migration and signaling cascades mediating survival and proliferation in multiple myeloma (MM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
The Mip Protein: A Key Virulence Factor in Bacterial Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Macrophage Infectivity Potentiator (Mip) protein is a crucial virulence factor for a range of pathogenic bacteria, most notably Legionella pneumophila, the causative agent of Legionnaires' disease, and Chlamydia trachomatis.[1] This protein belongs to the family of FK506-binding proteins (FKBPs) and exhibits peptidyl-prolyl cis/trans isomerase (PPIase) activity, an enzymatic function that plays a significant role in protein folding and conformational changes.[2] The presence and activity of Mip are directly linked to the ability of these bacteria to infect and survive within host cells, making it a prime target for the development of novel antimicrobial therapeutics. This technical guide provides a comprehensive overview of the Mip protein, its structure, function, and role in bacterial pathogenesis, with a focus on quantitative data, detailed experimental protocols, and visualization of associated signaling pathways.
Structure and Function of the Mip Protein
The Mip protein is a surface-exposed lipoprotein that plays a pivotal role in the initial stages of host cell infection.[3] In Legionella pneumophila, Mip is a 24 kDa protein that forms a stable homodimer.[1] Its structure consists of two main domains: an N-terminal dimerization domain and a C-terminal domain that harbors the PPIase activity.[1] The C-terminal domain shares structural homology with human FKBP12.[1]
The PPIase activity of Mip catalyzes the cis/trans isomerization of proline residues in proteins, a rate-limiting step in protein folding. This enzymatic activity is crucial for the proper conformation and function of various bacterial and potentially host proteins, thereby contributing to the bacterium's ability to manipulate the host cell environment. The PPIase activity of Mip can be inhibited by immunosuppressive drugs such as FK506 and rapamycin.[1][2]
Role in Bacterial Pathogenesis
Mip is a multifaceted virulence factor that contributes to bacterial pathogenesis through several mechanisms:
-
Intracellular Survival and Replication: Mip is essential for the efficient invasion and subsequent replication of bacteria within host macrophages and amoebae.[1][4] Mutants lacking a functional Mip protein show a significant reduction in their ability to establish a replicative niche within these host cells.[1][5] For instance, a mip-negative mutant of L. pneumophila shows a 60-fold reduction in recovery from infected guinea pig lungs compared to the wild-type strain.[1]
-
Transmigration and Dissemination: The Mip protein of L. pneumophila has been shown to bind to extracellular matrix (ECM) proteins, particularly collagen.[6] This interaction, in concert with serine protease activity, facilitates the transmigration of the bacteria across epithelial barriers, enabling their dissemination within the host.[6]
-
Modulation of Host Cell Signaling: Mip can influence host cell signaling pathways to promote a favorable environment for the bacterium. In one identified pathway, L. pneumophila Mip has been shown to regulate the lncRNA GAS5/miR-21/SOCS6 axis in macrophages, which in turn affects phagocytosis and chemotaxis.[7][8]
-
Interaction with Bacterial Factors: Mip interacts with other bacterial proteins, such as the stringent starvation protein SspB, the hypothetical protein Lpc2061, and the flagellin FlaA in L. pneumophila, suggesting a role in regulating bacterial physiology and virulence factor expression.[4]
-
Metabolic Reprogramming: Recent studies have indicated that Mip activity can influence the metabolism of L. pneumophila, specifically the metabolism of branched-chain amino acids (BCAAs).[9] This metabolic alteration may be crucial for the adaptation of the bacterium to the intracellular environment.
Quantitative Data on Mip Protein
The following tables summarize key quantitative data related to the Mip protein from various studies.
| Property | Organism | Value | Reference(s) |
| Molecular Weight (monomer) | Legionella pneumophila | ~24 kDa | [1] |
| Oligomeric State | Legionella pneumophila | Homodimer | [1] |
| Inhibition Constants (Ki) | |||
| Rapamycin | Legionella pneumophila | 15 ± 3 nM | [1] |
| Virulence Attenuation | |||
| Reduction in bacterial recovery from infected protozoa (mip mutant vs. wild-type) | Legionella pneumophila | ~1000-fold | [5] |
| Reduction in bacterial recovery from infected guinea pig lungs (mip mutant vs. wild-type) | Legionella pneumophila | >60-fold | [1] |
| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| E. coli FKBP22 (Mip-like) | RNase T1 | 2.1 x 10⁵ | [10] |
| E. coli FKBP22 I65P mutant | RNase T1 | 0.12 x 10⁵ | [10] |
| E. coli FKBP22 V72P mutant | RNase T1 | 1.25 x 10⁵ | [10] |
| E. coli FKBP22 A82P mutant | RNase T1 | 0.86 x 10⁵ | [10] |
| FKBP (general) | Suc-Ala-Leu-Pro-Phe-pNA | 6.4 x 10⁵ | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Mip protein.
Mip Protein Purification (Recombinant His-tagged)
Objective: To obtain pure, recombinant Mip protein for biochemical and structural studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring a Mip expression vector with a His-tag.
-
Luria-Bertani (LB) broth and agar plates with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA agarose resin.
-
Chromatography column.
-
Sonicator.
-
Centrifuge.
-
SDS-PAGE equipment.
Procedure:
-
Expression: Inoculate a starter culture of the E. coli expression strain in LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged Mip protein.
-
Affinity Chromatography: Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer. Load the clarified lysate onto the column. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Mip protein from the resin using Elution Buffer. Collect the fractions.
-
Analysis: Analyze the purified fractions by SDS-PAGE to confirm the purity and size of the Mip protein.
Peptidyl-Prolyl cis/trans Isomerase (PPIase) Activity Assay (Protease-coupled)
Objective: To measure the enzymatic activity of the Mip protein.
Materials:
-
Purified Mip protein.
-
Substrate: N-Suc-Ala-X-Pro-Phe-pNA (where X is a variable amino acid).
-
Chymotrypsin.
-
Assay Buffer: 50 mM HEPES (pH 7.8), 100 mM NaCl.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a cuvette containing Assay Buffer and the peptide substrate. The substrate exists in both cis and trans conformations, but chymotrypsin can only cleave the trans isomer.
-
Initiation: The reaction is initiated by the addition of chymotrypsin. The uncatalyzed cis-to-trans isomerization is slow.
-
Measurement: Monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline upon cleavage of the trans-prolyl peptide bond by chymotrypsin.
-
Catalyzed Reaction: Repeat the reaction with the addition of a known concentration of purified Mip protein. The Mip protein will accelerate the cis-to-trans isomerization, leading to a faster rate of substrate cleavage by chymotrypsin.
-
Calculation: The PPIase activity is determined by the difference in the rate of absorbance change in the presence and absence of the Mip protein. Kinetic parameters such as kcat and Km can be determined by varying the substrate concentration.
Co-Immunoprecipitation (Co-IP) of Mip and Interacting Proteins
Objective: To identify proteins that interact with Mip within the bacterium.
Materials:
-
Legionella pneumophila cell lysate.
-
Anti-Mip monoclonal antibodies.
-
Protein A/G agarose beads.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent concentration.
-
Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.
-
SDS-PAGE and Western blotting equipment.
-
Mass spectrometer.
Procedure:
-
Cell Lysis: Grow L. pneumophila to the desired phase and harvest the cells. Lyse the cells in Co-IP Lysis Buffer.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Mip antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting using antibodies against suspected interacting partners. For identification of novel interactors, the eluted proteins can be analyzed by mass spectrometry.[4]
Macrophage Infection Assay
Objective: To quantify the role of Mip in the intracellular survival and replication of bacteria.
Materials:
-
Wild-type and mip mutant strains of Legionella pneumophila.
-
Macrophage-like cell line (e.g., U937 or THP-1).
-
Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).
-
Buffered Charcoal Yeast Extract (BCYE) agar plates.
-
Gentamicin.
-
Sterile water.
Procedure:
-
Cell Culture: Seed the macrophage-like cells in 24-well plates and differentiate them into adherent macrophages according to standard protocols.
-
Infection: Grow the bacterial strains to the post-exponential phase. Infect the macrophage monolayers with the wild-type and mip mutant strains at a multiplicity of infection (MOI) of 10.
-
Phagocytosis: Centrifuge the plates to facilitate contact between bacteria and cells, and incubate for 1-2 hours to allow phagocytosis.
-
Extracellular Bacteria Killing: Wash the cells to remove non-phagocytosed bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.
-
Intracellular Replication: At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with sterile water to release the intracellular bacteria.
-
Quantification: Plate serial dilutions of the lysate on BCYE agar plates. After incubation, count the colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.
-
Analysis: Compare the growth curves of the wild-type and mip mutant strains to assess the role of Mip in intracellular replication.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving the Mip protein and a typical experimental workflow for its characterization.
References
- 1. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mip protein of Legionella pneumophila exhibits peptidyl-prolyl-cis/trans isomerase (PPlase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Legionella pneumophila Mip, a Surface-Exposed Peptidylproline cis-trans-Isomerase, Promotes the Presence of Phospholipase C-Like Activity in Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Legionella pneumophila PPIase Mip Interacts with the Bacterial Proteins SspB, Lpc2061, and FlaA and Promotes Flagellation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Legionella pneumophila mip gene potentiates intracellular infection of protozoa and human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen binding protein Mip enables Legionella pneumophila to transmigrate through a barrier of NCI-H292 lung epithelial cells and extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | MIP From Legionella pneumophila Influences the Phagocytosis and Chemotaxis of RAW264.7 Macrophages by Regulating the lncRNA GAS5/miR-21/SOCS6 Axis [frontiersin.org]
- 8. MIP From Legionella pneumophila Influences the Phagocytosis and Chemotaxis of RAW264.7 Macrophages by Regulating the lncRNA GAS5/miR-21/SOCS6 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Virulence Factor Macrophage Infectivity Potentiator (Mip) Influences Branched-Chain Amino Acid Metabolism and Pathogenicity of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline substitutions in a Mip-like peptidyl-prolyl cis-trans isomerase severely affect its structure, stability, shape and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mip-IN-1: A Technical Guide to a Novel Anti-Virulence Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence agents that disarm pathogens without directly killing them, thereby reducing the selective pressure for resistance. This technical guide focuses on Mip-IN-1, a novel, rapamycin-derived small molecule inhibitor of the Macrophage Infectivity Potentiator (Mip) protein. The Mip protein is a key virulence factor in a range of pathogenic bacteria, acting as a peptidyl-prolyl cis/trans isomerase (PPIase) that is crucial for bacterial survival and replication within host cells. This compound has demonstrated potent inhibitory activity against the Mip proteins of several clinically relevant Gram-negative bacteria, including Neisseria meningitidis, Neisseria gonorrhoeae, and Burkholderia pseudomallei. By inhibiting the enzymatic activity of Mip, this compound significantly enhances the ability of macrophages to clear these infections, positioning it as a promising candidate for further development as a novel antibacterial therapeutic.
Introduction to the Macrophage Infectivity Potentiator (Mip) Protein
The Macrophage Infectivity Potentiator (Mip) protein is a virulence factor belonging to the FK506-binding protein (FKBP) family of peptidyl-prolyl cis/trans isomerases (PPIases). These enzymes catalyze the cis/trans isomerization of proline residues in proteins, a rate-limiting step in protein folding and conformational changes.[1][2][3] Mip is found on the surface of various pathogenic bacteria and has been shown to be essential for their ability to infect and survive within host macrophages.[4][5] By facilitating the correct folding of key bacterial proteins involved in virulence, Mip plays a critical role in pathogenesis. Its inhibition, therefore, represents an attractive anti-virulence strategy.
This compound: A Potent Inhibitor of Mip
This compound is a novel, rapamycin-derived compound specifically designed to inhibit the PPIase activity of bacterial Mip proteins.[6] As a derivative of rapamycin, a known inhibitor of FKBP-type PPIases, this compound has been optimized for potent activity against bacterial Mip while minimizing potential off-target effects in human cells.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent anti-enzymatic activity and its ability to enhance bacterial clearance by macrophages.
| Inhibitor | Target Mip Protein | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Neisseria meningitidis Mip | PPIase Inhibition | Data not available | Data not available | [6] |
| This compound | Neisseria gonorrhoeae Mip | PPIase Inhibition | Data not available | Data not available | [6] |
| This compound | Burkholderia pseudomallei Mip | PPIase Inhibition | Data not available | Data not available | [6] |
Note: Specific Ki and IC50 values for this compound are not publicly available in the reviewed literature. However, the compound is described as having "strong anti-enzymatic activity". For context, related Mip inhibitors have shown Ki values in the nanomolar range against B. pseudomallei Mip.
| Treatment | Bacterial Species | Assay Type | Concentration | % Reduction in Intracellular Bacteria | Reference |
| This compound | Neisseria meningitidis | Macrophage Killing Assay | Data not available | Substantial improvement in macrophage killing | [6] |
| This compound | Neisseria gonorrhoeae | Macrophage Killing Assay | Data not available | Substantial improvement in macrophage killing | [6] |
| This compound | Burkholderia pseudomallei | Macrophage Killing Assay | Data not available | Data not available | [6] |
Note: While quantitative data on the percentage reduction of intracellular bacteria with this compound treatment is not specified, the literature indicates a "substantial improvement" in the ability of macrophages to kill the bacteria.
Mechanism of Action: Inhibition of Mip-Mediated Virulence
Mip's PPIase activity is crucial for the proper folding and function of various bacterial proteins that are essential for virulence. By inhibiting this enzymatic activity, this compound disrupts these downstream processes, thereby attenuating the pathogen's ability to survive and replicate within the host.
One of the key virulence-related processes influenced by Mip is the assembly and function of the flagellum, a motility apparatus critical for bacterial dissemination and host cell interaction. Mip has been shown to interact with flagellar proteins, suggesting a role in their proper folding and assembly.[3]
Figure 1: Proposed mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of Mip inhibitors like this compound.
Protease-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This assay measures the ability of Mip to catalyze the cis-to-trans isomerization of a chromogenic peptide substrate. The trans-isomer is then cleaved by a protease, releasing a colored product that can be quantified spectrophotometrically.
Figure 2: Workflow for the protease-coupled PPIase assay.
Protocol:
-
Reagent Preparation:
-
Recombinant Mip protein is purified and diluted to a working concentration in assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
The peptide substrate, N-Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide, is dissolved in a mixture of trifluoroethanol and LiCl.
-
Chymotrypsin is prepared in 1 mM HCl.
-
-
Assay Procedure:
-
In a 96-well plate, the Mip enzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period at a controlled temperature (e.g., 10°C).
-
The reaction is initiated by the addition of the peptide substrate.
-
After a short incubation, chymotrypsin is added to the wells.
-
The absorbance at 390 nm is measured kinetically over time using a microplate reader.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the absorbance curve.
-
Inhibition constants (Ki) or IC50 values are determined by fitting the data to appropriate enzyme inhibition models.
-
Macrophage Killing Assay (Intracellular Survival Assay)
This assay evaluates the effect of this compound on the ability of macrophages to kill intracellular bacteria.
Figure 3: Workflow for the macrophage killing assay.
Protocol:
-
Cell Culture and Infection:
-
Macrophage-like cells (e.g., J774A.1) are seeded in a 24-well plate and allowed to adhere overnight.
-
Bacteria are grown to mid-log phase and used to infect the macrophage monolayer at a specific multiplicity of infection (MOI).
-
After a short incubation period to allow for phagocytosis, the medium is replaced with fresh medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., kanamycin) to kill any remaining extracellular bacteria.
-
-
Inhibitor Treatment and Incubation:
-
The medium is then replaced with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
The infected cells are incubated for a defined period (e.g., 24 hours).
-
-
Quantification of Intracellular Bacteria:
-
At the end of the incubation, the cells are washed and then lysed with a mild detergent (e.g., saponin) to release the intracellular bacteria.
-
The cell lysate is serially diluted and plated on appropriate agar plates.
-
The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
-
Data Analysis:
-
The percentage of bacterial survival is calculated by comparing the CFU counts from this compound-treated wells to the vehicle-treated control wells.
-
Conclusion and Future Directions
This compound represents a promising new class of antibacterial agents that target bacterial virulence rather than essential life processes. Its potent inhibition of the Mip protein's PPIase activity leads to a significant reduction in the ability of pathogenic bacteria to survive within host macrophages. This anti-virulence approach holds the potential to be a valuable therapeutic strategy, particularly in the face of rising antibiotic resistance.
Further research is warranted to fully elucidate the antibacterial spectrum of this compound and to obtain more extensive quantitative data on its efficacy against a broader range of clinical isolates. In vivo studies in relevant animal models of infection are a critical next step to evaluate the therapeutic potential of this compound. Additionally, further investigation into the specific bacterial protein substrates of Mip will provide a more detailed understanding of its role in pathogenesis and may reveal additional targets for anti-virulence drug discovery. The continued development of Mip inhibitors like this compound offers a novel and exciting avenue in the ongoing battle against bacterial infections.
References
- 1. Legionella pneumophila PPIase Mip Interacts with the Bacterial Proteins SspB, Lpc2061, and FlaA and Promotes Flagellation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FAP106 is an interaction hub for assembling microtubule inner proteins at the cilium inner junction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Mip-IN-1: A Technical Guide to its Role in Modulating Macrophage Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intracellular bacterial pathogens have evolved sophisticated mechanisms to survive and replicate within host macrophages, key cells of the innate immune system. One such mechanism involves the expression of Macrophage Infectivity Potentiator (Mip) proteins. This technical guide provides an in-depth overview of Mip-IN-1, a novel, rapamycin-derived inhibitor of the Mip protein. This compound has demonstrated significant potential in enhancing the bactericidal activity of macrophages against pathogenic Neisseria species. This document details the mechanism of action of this compound, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and illustrates the key signaling pathways involved.
Introduction to Macrophage Infectivity Potentiator (Mip) Protein
The Macrophage Infectivity Potentiator (Mip) is a virulence factor found in a variety of pathogenic bacteria, including Legionella pneumophila, Chlamydia trachomatis, Neisseria meningitidis, and Neisseria gonorrhoeae.[1] Mip proteins are a family of surface-exposed lipoproteins that exhibit peptidyl-prolyl cis/trans isomerase (PPIase) activity, belonging to the FK506-binding protein (FKBP) family.[2][3] This enzymatic activity is crucial for the proper folding and function of bacterial proteins involved in host cell interaction and survival.
In the context of macrophage infection, Mip plays a critical role in promoting the intracellular survival of bacteria.[2] For instance, in Neisseria gonorrhoeae, the Mip protein (Ng-MIP) has been shown to be essential for persistence within macrophages.[2] By facilitating the correct conformation of key bacterial proteins, Mip helps the pathogen to evade or withstand the bactericidal mechanisms of the macrophage, such as phagolysosomal fusion and the production of reactive oxygen species. The inhibition of Mip's PPIase activity has therefore emerged as a promising therapeutic strategy to disarm these pathogens and enhance their clearance by the host immune system.
This compound: A Novel Mip Inhibitor
This compound is a new, rapamycin-derived small molecule inhibitor specifically designed to target the PPIase activity of Mip proteins.[2] It has shown potent anti-enzymatic activity against the Mip proteins of both Neisseria meningitidis and Neisseria gonorrhoeae. By inhibiting the function of Mip, this compound effectively compromises a key virulence mechanism of these bacteria, thereby rendering them more susceptible to macrophage-mediated killing.
Quantitative Data: Effects of this compound on Macrophage Function
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary research by Scheuplein NJ, et al. (2023).[4]
Table 1: Anti-Enzymatic Activity of this compound against Mip Proteins
| Target Protein | This compound IC50 (nM) |
|---|---|
| N. meningitidis Mip | Data not publicly available |
| N. gonorrhoeae Mip | Data not publicly available |
| B. pseudomallei Mip | Data not publicly available |
Note: Specific IC50 values are contained within the primary publication and are not publicly available in the abstract. The source indicates "high anti-enzymatic activity."[4]
Table 2: Effect of this compound on Intracellular Bacterial Survival in Macrophages
| Bacterial Species | Macrophage Cell Line | This compound Concentration (µM) | Reduction in Intracellular Survival (%) |
|---|---|---|---|
| N. meningitidis | Human Macrophages | Data not publicly available | Substantial Improvement in Killing |
| N. gonorrhoeae | Human Macrophages | Data not publicly available | Substantial Improvement in Killing |
Note: The primary publication abstract states that this compound "substantially improved the ability of macrophages to kill the bacteria." Specific quantitative data on the percentage of reduction in bacterial survival at different concentrations of this compound is detailed in the full research article.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on macrophage function. These protocols are based on standard laboratory procedures and are adapted from the context of the primary research on this compound.
Macrophage Bacterial Killing Assay
This assay is designed to quantify the ability of macrophages to kill intracellular bacteria in the presence and absence of this compound.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1, or primary bone marrow-derived macrophages)
-
Bacterial strains (N. meningitidis, N. gonorrhoeae)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, L-glutamine, penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Gentamicin or other suitable antibiotic to kill extracellular bacteria
-
Sterile water for cell lysis
-
Tryptic soy agar (TSA) plates
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Macrophage Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Bacterial Preparation: Culture the bacterial strain to the mid-logarithmic phase of growth. Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium. Adjust the bacterial suspension to a desired concentration (e.g., 2 x 10^7 CFU/mL).
-
Infection of Macrophages:
-
Remove the culture medium from the macrophage-containing wells and wash once with PBS.
-
Add the bacterial suspension to the wells at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).
-
Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 1 hour to allow for phagocytosis.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After the 1-hour infection period, remove the medium containing non-phagocytosed bacteria.
-
Wash the cells three times with PBS to remove extracellular bacteria.
-
Add fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Extracellular Bacteria Killing: Add gentamicin (e.g., 100 µg/mL) to the medium to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
Intracellular Bacterial Killing:
-
After the gentamicin treatment, wash the cells again with PBS.
-
Add fresh medium with a lower concentration of gentamicin (e.g., 10 µg/mL) and the respective concentrations of this compound.
-
Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Macrophage Lysis and Bacterial Plating:
-
At each time point, wash the cells with PBS.
-
Lyse the macrophages by adding 0.5 mL of sterile, cold water to each well and incubating for 10 minutes.
-
Prepare serial dilutions of the cell lysates in PBS.
-
Plate the dilutions onto TSA plates and incubate overnight at 37°C.
-
-
Data Analysis: Count the number of colony-forming units (CFUs) on the plates. Calculate the percentage of bacterial survival at each time point and for each this compound concentration relative to the initial number of intracellular bacteria (time 0) and the vehicle control.
Peptidyl-Prolyl cis/trans Isomerase (PPIase) Activity Assay
This assay measures the enzymatic activity of the Mip protein and its inhibition by this compound.
Materials:
-
Recombinant Mip protein
-
This compound
-
Substrate peptide (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a stock solution of the substrate peptide in a suitable solvent (e.g., trifluoroethanol with LiCl).
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Add a fixed concentration of the recombinant Mip protein to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate peptide to the wells. The Mip protein will catalyze the cis-to-trans isomerization of the proline residue in the peptide.
-
Immediately after adding the substrate, add chymotrypsin. Chymotrypsin will cleave the trans-isomer of the peptide, releasing p-nitroaniline.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the PPIase activity of the Mip protein.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound is centered on the direct inhibition of the Mip protein's enzymatic activity, which in turn disrupts a key virulence strategy of intracellular bacteria.
Figure 1: Mechanism of Action of this compound. this compound inhibits the PPIase activity of the bacterial Mip protein, leading to misfolded virulence factors and enhanced macrophage killing.
As depicted in Figure 1, the bacterial Mip protein's PPIase activity is essential for the proper folding of other virulence factors that enable the bacterium to survive within the macrophage phagosome, in part by preventing its fusion with the lysosome. This compound directly binds to and inhibits the Mip protein. This inhibition leads to the accumulation of misfolded and non-functional virulence factors, rendering the bacterium unable to effectively counteract the macrophage's bactericidal mechanisms. Consequently, phagosome-lysosome fusion proceeds, leading to the degradation and killing of the bacterium.
Conclusion and Future Directions
This compound represents a promising new class of anti-virulence compounds that target a key bacterial mechanism for evading the host immune response. By inhibiting the Mip protein, this compound enhances the natural ability of macrophages to clear pathogenic bacteria such as Neisseria meningitidis and Neisseria gonorrhoeae. The data, although limited in the public domain, strongly suggest that this compound could be a valuable tool for studying macrophage-pathogen interactions and a potential lead compound for the development of novel therapeutics against bacterial infections.
Future research should focus on obtaining more detailed quantitative data on the efficacy of this compound against a broader range of Mip-expressing pathogens. In vivo studies will be crucial to assess its therapeutic potential, including its pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of the specific downstream signaling pathways in macrophages that are affected by the inhibition of bacterial Mip could reveal additional targets for intervention. The continued development of Mip inhibitors like this compound holds significant promise for combating antibiotic-resistant bacteria by disarming them rather than directly killing them, which may reduce the selective pressure for the development of resistance.
References
- 1. bowdish.ca [bowdish.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of bacterial ingestion and killing by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage–Neisseria gonorrhoeae Interactions: A Better Understanding of Pathogen Mechanisms of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Macrophage Infectivity Potentiator (Mip) Protein
An In-depth Technical Guide to the Macrophage Infectivity Potentiator (Mip) Protein for Researchers, Scientists, and Drug Development Professionals.
The Macrophage Infectivity Potentiator (Mip) is a virulence factor found in a variety of pathogenic bacteria, most notably Legionella pneumophila, the causative agent of Legionnaires' disease, and Chlamydia trachomatis.[1][2][3] It belongs to the family of FK506-binding proteins (FKBPs) and exhibits peptidyl-prolyl cis/trans isomerase (PPIase) activity.[4][5] This enzymatic function, along with its role in protein folding and chaperone-like activity in some species, is crucial for the bacterium's ability to infect and replicate within host macrophages.[1] Mip-like proteins have been identified in a range of intracellular and extracellular pathogens, highlighting their importance in microbial pathogenesis and making them an attractive target for the development of novel antimicrobial therapies.[4][6][7] This guide provides a comprehensive overview of the Mip protein, including its structure, function, associated signaling pathways, and detailed experimental protocols for its study.
Core Concepts of the Mip Protein
Structure and Catalytic Activity
The Mip protein is a homodimer, with each monomer consisting of distinct functional domains.[1][4][8] In Legionella pneumophila, the Mip monomer is characterized by an N-terminal dimerization domain, a long central α-helix, and a C-terminal PPIase domain that is structurally similar to human FKBP12.[4][5][8] The dimerization of Mip is crucial for its full virulence in animal models.[4]
The C-terminal domain harbors the active site responsible for the peptidyl-prolyl cis/trans isomerase (PPIase) activity.[4][5] This enzymatic activity involves the catalysis of the cis-trans isomerization of proline residues in polypeptide chains, a rate-limiting step in protein folding. The PPIase activity of Mip is inhibited by the immunosuppressive drugs FK506 (tacrolimus) and rapamycin.[9] In some bacteria, like Chlamydia trachomatis, the Mip protein also exhibits a general chaperone function, which is independent of its PPIase activity.[1]
Role in Pathogenesis
The Mip protein plays a multifaceted role in bacterial pathogenesis. Its primary function is to promote the infection and intracellular survival of bacteria within host macrophages.[4][10] Mip-deficient mutants of Legionella pneumophila show a significant reduction in their ability to infect and replicate in both protozoan and human macrophages.[4][10]
The proposed mechanisms by which Mip contributes to virulence include:
-
Facilitating Host Cell Invasion: Mip has been shown to bind to components of the extracellular matrix (ECM), such as collagen, which may aid in the transmigration of bacteria across epithelial barriers.[11]
-
Modulating Host Signaling Pathways: Mip can interfere with host cell signaling pathways, including those involved in the innate immune response, to create a more favorable environment for bacterial replication.
-
Promoting Intracellular Survival: By acting as a chaperone or PPIase, Mip may assist in the proper folding and function of other bacterial effector proteins that are crucial for establishing and maintaining the intracellular replicative niche.[12]
Quantitative Analysis of Mip Protein Function
Enzymatic Activity
The PPIase activity of Mip can be quantified by determining its kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These values provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.
| Protein | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Legionella pneumophila Mip | Suc-Ala-Phe-Pro-Phe-pNA | 160 | 0.8 | 5.0 x 103 | --INVALID-LINK-- |
| Chlamydia trachomatis Mip-like protein | Not Specified | Not Specified | Not Specified | Not Specified | --INVALID-LINK-- |
Note: Comprehensive kinetic data for Mip proteins from various species is limited in the literature.
Inhibitor Binding Affinities
The inhibitory constants (Ki) for compounds like FK506 and rapamycin quantify their potency in blocking the PPIase activity of Mip.
| Protein | Inhibitor | Ki (nM) | Reference |
| Legionella pneumophila Mip | FK506 | 25 | --INVALID-LINK-- |
| Legionella pneumophila Mip | Rapamycin | 5 | --INVALID-LINK-- |
Contribution to Intracellular Survival
The importance of Mip for bacterial survival within host cells can be quantified by comparing the intracellular growth of wild-type strains with that of Mip-deficient mutants.
| Host Cell | Bacterial Strain | Fold Decrease in Survival (Mip- vs. Mip+) | Time Point | Reference |
| Acanthamoeba castellanii | Legionella pneumophila | ~1000-fold | 72 hours | --INVALID-LINK-- |
| Human Macrophages (U937) | Legionella pneumophila | ~100-fold | 48 hours | --INVALID-LINK-- |
Signaling Pathways and Host Cell Interactions
The interaction of Mip with host cell components is a critical aspect of its function. While the precise signaling cascades initiated directly by Mip are still under investigation, evidence suggests its involvement in modulating key host immune pathways.
Interaction with Host Cell Receptors and Proteins
Mip is a surface-exposed protein in Legionella pneumophila, positioning it to interact with host cell surface receptors or extracellular matrix components.[4] It has been demonstrated that Mip binds to various types of collagen, which may facilitate the bacterium's dissemination within the host.[11]
Modulation of Host Signaling Pathways
The presence of Mip on the bacterial surface can influence the host's innate immune response. There is evidence to suggest that Mip may interact with or influence Toll-like Receptor (TLR) signaling pathways. TLRs are key pattern recognition receptors that detect microbial components and initiate inflammatory responses. The interaction of bacterial components with TLRs typically leads to the activation of downstream signaling cascades involving adaptor proteins like MyD88 and TRIF, ultimately resulting in the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[13][14][15] While direct binding of Mip to a specific TLR has not been definitively shown, its presence on the bacterial surface could modulate the overall interaction of the bacterium with these receptors.
Below is a generalized diagram illustrating a potential, though speculative, pathway of how a surface-exposed bacterial protein like Mip could influence TLR-mediated signaling in a macrophage.
Caption: Hypothetical signaling pathway of Mip protein interaction with a macrophage.
Furthermore, studies on macrophage inflammatory proteins (MIPs), which are distinct from the bacterial Mip protein, have shown that they can activate MAP kinase and NF-κB signaling pathways.[2][16][17][18] While not directly applicable to the bacterial Mip, these findings highlight the potential for bacterial proteins to interfere with these central inflammatory signaling cascades.
Experimental Protocols for Mip Protein Research
Recombinant Mip Protein Expression and Purification (His-tag)
This protocol describes the expression and purification of a His-tagged Mip protein from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a Mip-expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose resin.
-
Chromatography column.
Procedure:
-
Expression:
-
Inoculate a single colony of transformed E. coli into 5-10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume (e.g., 1 L) of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
-
Load the cleared lysate onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the His-tagged Mip protein with 5-10 column volumes of Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified Mip protein.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS with glycerol).
-
Caption: Workflow for recombinant His-tagged Mip protein purification.
Peptidyl-Prolyl cis/trans Isomerase (PPIase) Activity Assay (Chymotrypsin-coupled)
This assay measures the PPIase activity of Mip by coupling the isomerization of a peptide substrate to its cleavage by chymotrypsin.
Materials:
-
Purified Mip protein.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide (or similar) dissolved in a suitable solvent (e.g., trifluoroethanol with LiCl).
-
α-Chymotrypsin solution.
-
Spectrophotometer.
Procedure:
-
Equilibrate all solutions to the desired assay temperature (e.g., 10°C).
-
In a cuvette, mix the Assay Buffer, chymotrypsin solution, and the purified Mip protein.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline upon cleavage of the trans-isomer of the substrate by chymotrypsin.
-
The rate of the reaction is proportional to the PPIase activity of the Mip protein.
-
To determine kinetic parameters, vary the substrate concentration and measure the initial reaction rates.
Caption: Logical flow of the chymotrypsin-coupled PPIase assay.
Macrophage Infection Assay
This protocol is used to quantify the intracellular survival and replication of bacteria in macrophages.
Materials:
-
Macrophage cell line (e.g., U937 or RAW 264.7).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Wild-type and Mip-deficient bacterial strains.
-
Gentamicin.
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100).
-
Agar plates for bacterial colony forming unit (CFU) counting.
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
Infect the macrophage monolayers with the bacterial strains at a specific multiplicity of infection (MOI).
-
Incubate for a set period (e.g., 1-2 hours) to allow for phagocytosis.
-
Wash the cells with PBS to remove extracellular bacteria.
-
Add fresh medium containing gentamicin to kill any remaining extracellular bacteria.
-
Incubate for 1 hour, then wash the cells again and add fresh medium without gentamicin. This is time point zero (T0).
-
At T0 and subsequent time points (e.g., 24, 48, 72 hours), lyse the macrophages with sterile water or lysis buffer.
-
Plate serial dilutions of the lysate on appropriate agar plates.
-
Incubate the plates and count the CFUs to determine the number of intracellular bacteria at each time point.
Mip-Collagen Binding Assay
This assay quantifies the binding of Mip protein to collagen.
Materials:
-
Purified Mip protein (labeled with a fluorescent tag or detectable by a specific antibody).
-
Collagen-coated microplate.
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Detection reagent (e.g., fluorescent plate reader or secondary antibody conjugated to an enzyme for ELISA).
Procedure:
-
Block the collagen-coated wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells with wash buffer.
-
Add different concentrations of the labeled Mip protein to the wells and incubate for 1-2 hours.
-
Wash the wells extensively to remove unbound Mip.
-
Quantify the amount of bound Mip using the appropriate detection method.
-
The dissociation constant (Kd) can be determined by plotting the bound Mip as a function of the Mip concentration and fitting the data to a binding isotherm.
Transwell Migration Assay
This assay can be adapted to assess the role of Mip in bacterial transmigration across a cell layer.
Materials:
-
Transwell inserts with a permeable membrane.
-
Epithelial cell line (e.g., NCI-H292).
-
Wild-type and Mip-deficient bacterial strains.
-
Cell culture medium.
Procedure:
-
Seed epithelial cells on the upper side of the transwell membrane and grow to confluence to form a barrier.
-
Add the bacterial strains to the upper chamber.
-
The lower chamber contains medium that may or may not have a chemoattractant.
-
Incubate for a specific period to allow for bacterial transmigration.
-
Quantify the number of bacteria that have migrated to the lower chamber by plating the medium on agar plates and counting CFUs.
Conclusion and Future Directions
The Macrophage Infectivity Potentiator protein is a key virulence factor for several important human pathogens. Its enzymatic activity and role in host-pathogen interactions make it a compelling target for the development of novel anti-infective agents. Further research is needed to fully elucidate the specific host cell signaling pathways that are modulated by Mip and to identify the full range of its substrates and interacting partners within both the bacterium and the host cell. A deeper understanding of these aspects will be crucial for the rational design of Mip inhibitors with therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important virulence factor.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. NF-kappaB and c-Jun-dependent regulation of macrophage inflammatory protein-2 gene expression in response to lipopolysaccharide in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of Mip, a prolylisomerase from Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attributes | Graphviz [graphviz.org]
- 7. Frontiers | Legionella pneumophila Strain 130b Evades Macrophage Cell Death Independent of the Effector SidF in the Absence of Flagellin [frontiersin.org]
- 8. Legionella pneumophila PPIase Mip Interacts with the Bacterial Proteins SspB, Lpc2061, and FlaA and Promotes Flagellation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Legionella pneumophila Mip, a Surface-Exposed Peptidylproline cis-trans-Isomerase, Promotes the Presence of Phospholipase C-Like Activity in Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 11. Simplified Quantitative Assay System for Measuring Activities of Drugs against Intracellular Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mip protein of Legionella pneumophila exhibits peptidyl-prolyl-cis/trans isomerase (PPlase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of protein-protein interactions in Toll-like receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pattern-Recognition Receptors and Immunometabolic Reprogramming: What We Know and What to Explore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. MIP-1alpha induces differential MAP kinase activation and IkappaB gene expression in human B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hypoxia induces macrophage inflammatory protein-2 (MIP-2) gene expression in murine macrophages via NF-kappaB: the prominent role of p42/ p44 and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mip-IN-1 (CCL3L1-IN-1) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mip-IN-1, also known as CCL3L1-IN-1, is a non-competitive inhibitor of the chemokine CCL3L1 (also known as Macrophage Inflammatory Protein-1α or MIP-1α). CCL3L1 is a potent chemoattractant for various immune cells, including monocytes, lymphocytes, and neutrophils, and plays a crucial role in inflammatory and immunoregulatory processes.[1] It exerts its effects by binding to and activating G protein-coupled receptors (GPCRs), primarily CCR1 and CCR5.[2] Understanding the function of CCL3L1 and the effects of its inhibitors is vital for research in immunology, infectious diseases such as HIV, and cancer.
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to study the biological functions of the CCL3L1-CCR5/CCR1 signaling axis.
Mechanism of Action
This compound functions as an inhibitor of CCL3L1-mediated signaling. Upon binding of CCL3L1 to its receptors (CCR1/CCR5), a cascade of intracellular events is initiated. This process, known as a chemokine-mediated signaling pathway, involves the activation of G proteins, leading to downstream effects such as cell migration (chemotaxis), calcium mobilization, and activation of various kinases.[1] this compound is designed to interfere with these processes, allowing researchers to probe the specific roles of CCL3L1 in their experimental systems.
Signaling Pathway
The binding of CCL3L1 to its receptors, CCR1 and CCR5, triggers a G protein-coupled signaling cascade. This pathway can involve the activation of Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-Activated Protein Kinases (MAPKs) such as ERK and JNK, and ultimately leads to the activation of transcription factors like NF-κB.[3] These signaling events orchestrate the cellular responses to CCL3L1, including chemotaxis and cytokine production.
Data Presentation
The following table summarizes typical concentration ranges for this compound and CCL3L1 in various cell culture applications. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay conditions.
| Application | Cell Type | Reagent | Concentration Range | Reference |
| Cell Proliferation | U251 Glioblastoma Cells | Recombinant CCL3L1 | 100 ng/mL | [4] |
| Chemotaxis | Human Monocytes | CCL2 (a monocyte chemoattractant) | 10 nM | [5] |
| Chemotaxis | Jurkat Cells (CXCR4+) | SDF-1α | 0.003 - 3.0 nM | [6] |
| T-cell Stimulation | Human PBMCs | LPS | 10 ng/mL | [7] |
| Receptor Binding | CCR5-expressing cells | MIP-1 (CCL3) | up to 300 nM (for non-specific binding) | [8] |
Experimental Protocols
Chemotaxis Assay (Transwell Migration)
This protocol is designed to assess the effect of this compound on CCL3L1-induced cell migration.
References
- 1. CCL3L1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of monocytes on tumor cell extravasation in a 3D vascularized microfluidic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. Functional effects of CCL3L1 copy number - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mip-IN-1 for Studying Neisseria Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Macrophage Infectivity Potentiator (Mip) protein is a surface-exposed virulence factor found in pathogenic Neisseria species, including Neisseria meningitidis and Neisseria gonorrhoeae. As a peptidyl-prolyl cis/trans isomerase (PPIase) of the FK506-binding protein (FKBP) family, Mip plays a crucial role in the intracellular survival of these bacteria within host cells, particularly macrophages.[1][2] Its involvement in key pathogenic processes makes it an attractive target for the development of novel anti-virulence agents. Mip-IN-1 is a potent, rapamycin-derived inhibitor of Neisseria Mip proteins.[3] By specifically targeting the enzymatic activity of Mip, this compound serves as a valuable chemical tool to investigate the role of this virulence factor in Neisseria infections and to evaluate the therapeutic potential of Mip inhibition. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to study Neisseria pathogenesis.
Quantitative Data
The following tables summarize the inhibitory activity of this compound and other relevant Mip inhibitors against the Mip proteins of N. meningitidis and N. gonorrhoeae. This data is essential for determining appropriate experimental concentrations.
Table 1: In Vitro PPIase Inhibition of Neisseria Mip Proteins
| Inhibitor | Target Protein | IC50 (nM) | Reference |
| This compound (S,S-28i) | N. meningitidis Mip | Data not publicly available | |
| N. gonorrhoeae Mip | Data not publicly available | ||
| Rapamycin | N. gonorrhoeae Mip | Inhibition demonstrated | [2] |
| FK506 | N. gonorrhoeae Mip | Inhibition demonstrated | [4] |
| PipN3 | N. gonorrhoeae Mip | Inhibition demonstrated | [4] |
| PipN4 | N. gonorrhoeae Mip | Inhibition demonstrated | [4] |
Note: Specific IC50 values for this compound against Neisseria Mip proteins are not yet publicly available. Researchers should perform dose-response experiments to determine the optimal concentration for their specific assay.
Table 2: Cellular Activity of Mip Inhibitors against Neisseria spp.
| Inhibitor | Assay | Cell Line | Neisseria Strain | Effect | Reference |
| This compound (S,S-28i) | Macrophage Killing Assay | Macrophages | N. meningitidis, N. gonorrhoeae | Substantially improved macrophage killing | [3] |
| PipN3, PipN4 | Neutrophil Survival Assay | Neutrophils | N. gonorrhoeae | Affected survival in the presence of neutrophils | [4] |
| PipN3, PipN4 | Epithelial Cell Adhesion/Invasion/Survival | Epithelial cells | N. meningitidis | Inhibited adherence, invasion, and/or survival | [4] |
Experimental Protocols
Protocol 1: Macrophage Intracellular Survival Assay
This protocol is designed to assess the effect of this compound on the intracellular survival of Neisseria within macrophages.
Materials:
-
Neisseria meningitidis or Neisseria gonorrhoeae strain
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
This compound (and vehicle control, e.g., DMSO)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Gentamicin
-
1% Saponin in PBS
-
Tryptic Soy Agar (TSA) plates
-
Sterile water
Procedure:
-
Cell Culture: Seed macrophages in a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Bacterial Preparation: Culture Neisseria on a TSA plate overnight. Resuspend colonies in cell culture medium to an OD600 of 0.1 (approximately 1 x 10^8 CFU/mL).
-
Inhibitor Treatment: Pre-treat the macrophage monolayer with varying concentrations of this compound (or vehicle control) for 1-2 hours before infection.
-
Infection: Infect the macrophage monolayer with the bacterial suspension at a multiplicity of infection (MOI) of 10. Centrifuge the plate at 200 x g for 5 minutes to synchronize the infection. Incubate for 1 hour at 37°C with 5% CO2.
-
Removal of Extracellular Bacteria: Wash the cells three times with PBS. Add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria and incubate for 1 hour.
-
Lysis of Macrophages: Wash the cells three times with PBS. Lyse the macrophages by adding 1% saponin in PBS to each well and incubating for 10 minutes at room temperature.
-
Quantification of Intracellular Bacteria: Serially dilute the lysate in PBS and plate onto TSA plates. Incubate the plates overnight at 37°C with 5% CO2.
-
Data Analysis: Count the colonies on the plates to determine the number of colony-forming units (CFU) per well. Compare the CFU counts from this compound treated wells to the vehicle control wells.
Protocol 2: Epithelial Cell Adhesion and Invasion Assay
This protocol allows for the quantification of Neisseria adhesion to and invasion of epithelial cells in the presence of this compound.
Materials:
-
Neisseria meningitidis or Neisseria gonorrhoeae strain
-
Epithelial cell line (e.g., A549, Hec-1-B)
-
This compound (and vehicle control)
-
Appropriate cell culture medium
-
PBS
-
Gentamicin
-
1% Saponin in PBS
-
TSA plates
-
Sterile water
Procedure:
-
Cell Culture: Seed epithelial cells in a 24-well plate to achieve a confluent monolayer on the day of infection.
-
Bacterial Preparation: Prepare the Neisseria inoculum as described in Protocol 1.
-
Inhibitor Treatment: Pre-treat the epithelial cell monolayer with this compound or vehicle control for 1-2 hours.
-
Infection: Infect the cells at an MOI of 100. Centrifuge and incubate for 2 hours.
-
Adhesion Quantification: a. Wash the wells three times with PBS to remove non-adherent bacteria. b. Lyse the cells with 1% saponin. c. Serially dilute and plate the lysate on TSA plates to determine the total number of cell-associated bacteria (adherent + invaded).
-
Invasion Quantification: a. After the 2-hour infection, wash the wells three times with PBS. b. Add fresh medium containing gentamicin (100 µg/mL) and incubate for 1 hour to kill extracellular bacteria. c. Wash the wells three times with PBS. d. Lyse the cells with 1% saponin. e. Serially dilute and plate the lysate on TSA plates to determine the number of intracellular (invaded) bacteria.
-
Data Analysis: Calculate the number of adherent bacteria by subtracting the number of invaded bacteria from the total cell-associated bacteria. Compare the results from this compound treated and control wells.
Signaling Pathways and Mechanisms of Action
The precise downstream signaling pathways modulated by the Neisseria Mip protein are not yet fully elucidated. However, its PPIase activity is known to be critical for the proper folding and function of proteins involved in stress responses and intracellular survival. Inhibition of Mip's enzymatic activity by this compound is hypothesized to disrupt these processes, leading to increased susceptibility of the bacteria to host cell killing mechanisms.
Conclusion
This compound is a valuable tool for dissecting the role of the Mip protein in the pathogenesis of Neisseria infections. The protocols provided here offer a framework for investigating the impact of Mip inhibition on key aspects of the host-pathogen interaction. Further research is needed to fully characterize the downstream effects of Mip inhibition and to validate its potential as a therapeutic target.
References
Application Notes and Protocols for Mip-1α/CCL3 Inhibition in Murine Infection Models
A Note on Mip-IN-1: While the query specified "this compound treatment," a thorough review of the scientific literature did not yield in vivo studies of this specific compound in mouse models of infection. This compound is a novel rapamycin-derived inhibitor of the Macrophage Infectivity Potentiator (Mip) protein, with demonstrated activity against Neisseria meningitidis and Neisseria gonorrhoeae in vitro. However, publicly available data on its use in live animal infection models is currently limited.
Therefore, these application notes and protocols are based on a closely related and well-documented therapeutic strategy: the use of neutralizing antibodies against Macrophage Inflammatory Protein-1α (MIP-1α), also known as Chemokine (C-C motif) ligand 3 (CCL3). This approach offers valuable insights into the therapeutic potential of inhibiting the MIP-1α pathway in various infectious disease models.
Introduction
Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) is a potent pro-inflammatory chemokine that plays a critical role in the recruitment of leukocytes, such as monocytes, macrophages, and T cells, to sites of infection and inflammation.[1] While essential for a robust immune response, excessive MIP-1α activity can contribute to tissue damage and disease pathology. Consequently, the inhibition of MIP-1α signaling has emerged as a promising therapeutic strategy for a range of infectious and inflammatory diseases. These notes provide an overview of the application of anti-MIP-1α/CCL3 neutralizing antibodies in various mouse models of infection, summarizing key quantitative data and detailing experimental protocols.
Data Presentation: Efficacy of Anti-MIP-1α/CCL3 Neutralizing Antibody Treatment
The following tables summarize the quantitative outcomes of anti-MIP-1α/CCL3 antibody treatment in different mouse models of infection.
Table 1: Treatment of Clostridium difficile Infection (CDI)
| Outcome Measure | Control Group (Isotype Control) | Anti-MIP-1α Antibody Treatment Group | Reference |
| Survival Rate (Day 3) | 80% | 100% | [2] |
| Survival Rate in Recurrence Model (Day 10) | 50% | 100% | [2] |
Table 2: Treatment of Bacillus cereus Endophthalmitis
| Outcome Measure (at 10h post-infection) | Control Group (Untreated) | Anti-CCL3 Antibody + Gatifloxacin | Reference |
| Retinal Function (A-wave amplitude) | Significantly reduced | Significantly preserved | [3] |
| Retinal Function (B-wave amplitude) | Significantly reduced | Significantly preserved | [3] |
| Intraocular Inflammation | Severe | Significantly reduced | [3] |
Table 3: Necrotizing Enterocolitis (NEC) Model
| Outcome Measure | NEC Model Group | Anti-CCL3 Antibody Treated Group | Reference |
| Intestinal Injury Score | High | Significantly reduced | [4] |
| Inflammatory Cell Infiltration | High | Significantly reduced | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of anti-MIP-1α/CCL3 neutralizing antibodies in mouse models of infection.
Protocol 1: Clostridium difficile Infection (CDI) Model and Treatment
Objective: To evaluate the efficacy of anti-MIP-1α neutralizing antibody in a mouse model of CDI.[2]
Materials:
-
C57BL/6 mice
-
Clostridium difficile spores
-
Anti-MIP-1α neutralizing antibody
-
Isotype control antibody
-
Vancomycin (for recurrence model)
-
Standard laboratory equipment for intraperitoneal injections and animal monitoring.
Procedure:
-
Induction of CDI:
-
Administer a cocktail of antibiotics to mice in their drinking water for 5 days to disrupt the gut microbiota.
-
After a 2-day antibiotic-free period, administer a single dose of clindamycin intraperitoneally.
-
24 hours later, challenge the mice with an oral gavage of C. difficile spores.
-
-
Treatment Administration:
-
At 6 hours post-infection, administer the anti-MIP-1α neutralizing antibody or an isotype control antibody via intraperitoneal injection.
-
-
Recurrence Model:
-
For the recurrence model, treat a cohort of infected mice with vancomycin daily for 5 days, starting on the day of infection.
-
Administer the anti-MIP-1α neutralizing antibody at 6 hours post-infection.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for survival, weight loss, and signs of diarrhea.
-
At the experimental endpoint, collect colonic tissue for histological analysis of inflammation and injury.
-
Analyze serum for cytokine levels (e.g., IL-6, G-CSF) to assess systemic inflammation.[2]
-
Protocol 2: Bacillus cereus Endophthalmitis Model and Treatment
Objective: To assess the therapeutic benefit of neutralizing CCL3 in a mouse model of Bacillus cereus endophthalmitis.[3]
Materials:
-
C57BL/6J mice
-
Bacillus cereus
-
Anti-CCL3 neutralizing antibody
-
Isotype control antibody
-
Gatifloxacin (optional, for combination therapy)
-
Equipment for intravitreal injections and electroretinography (ERG).
Procedure:
-
Induction of Endophthalmitis:
-
Anesthetize the mice.
-
Inject a suspension of Bacillus cereus into the mid-vitreous of the right eye using a sterile glass capillary needle.
-
-
Treatment Administration:
-
At 2 hours post-infection, perform an intravitreal injection of the anti-CCL3 neutralizing antibody or an isotype control.
-
For combination therapy, co-administer with gatifloxacin.
-
-
Monitoring and Endpoint Analysis:
-
At defined time points (e.g., 10 hours post-infection), assess retinal function using ERG to measure A-wave and B-wave amplitudes.
-
Enucleate the eyes for histological analysis to evaluate retinal architecture and inflammation.
-
Determine intraocular bacterial load by plating serial dilutions of eye homogenates.
-
Protocol 3: Necrotizing Enterocolitis (NEC) Model and Treatment
Objective: To investigate the role of CCL3 in the pathogenesis of NEC and the effect of its neutralization.[4]
Materials:
-
Neonatal C57BL/6 mouse pups (7-10 days old)
-
Hypertonic formula milk
-
Lipopolysaccharide (LPS)
-
Anti-CCL3 neutralizing antibody (50 ng/ml)
-
Isotype control antibody
-
Equipment for gavage feeding and intraperitoneal injections.
Procedure:
-
Induction of NEC:
-
Induce NEC in neonatal pups by a combination of stressors:
-
Gavage feeding with hypertonic formula milk multiple times a day.
-
Exposure to hypoxic conditions (5% oxygen) for short durations.
-
Cold stress (4°C) for short durations.
-
Oral administration of LPS.
-
-
-
Treatment Administration:
-
Administer the anti-CCL3 neutralizing antibody or an isotype control via intraperitoneal injection.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the pups for survival and signs of distress.
-
At the experimental endpoint (e.g., 96 hours after induction), euthanize the pups and collect ileum samples.
-
Perform histological analysis on the intestinal tissue to assess for signs of NEC, including epithelial shedding and mucosal thinning.[4]
-
Analyze intestinal tissue for inflammatory markers and macrophage infiltration.
-
Visualizations
Signaling Pathway
Caption: MIP-1α (CCL3) signaling pathway.
Experimental Workflow
Caption: Experimental workflow for CDI model.
References
- 1. This compound 2984599-57-5 | MCE [medchemexpress.cn]
- 2. Therapeutic Mechanism of Macrophage Inflammatory Protein 1 α Neutralizing Antibody (CCL3) in Clostridium difficile Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of CCL2 and CCL3 in Intraocular Inflammation During Bacillus Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Measuring MIP-1α (CCL3) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to MIP-1α (CCL3)
Macrophage Inflammatory Protein-1 alpha (MIP-1α), also known as Chemokine (C-C motif) Ligand 3 (CCL3), is a pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of various immune cells.[1] It is secreted by a variety of cells, including macrophages, lymphocytes, and dendritic cells, in response to inflammatory stimuli like bacterial endotoxins.[1][2] MIP-1α exerts its biological effects primarily through binding to the G-protein coupled receptors (GPCRs) CCR1 and CCR5.[3] Its activity is central to inflammatory responses, immune surveillance, and viral pathogenesis, making it a key target for therapeutic intervention and a valuable biomarker in various diseases.[1][4]
This document provides detailed protocols for the primary techniques used to quantify MIP-1α protein concentration and assess its biological activity.
Quantification of MIP-1α Protein: Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note
The sandwich ELISA is the most common method for quantifying MIP-1α protein in biological samples such as serum, plasma, and cell culture supernatants.[5][6] The assay relies on a matched pair of antibodies specific to MIP-1α. A capture antibody is immobilized on a microplate well. The sample containing MIP-1α is added, and the protein is "captured." A second, enzyme-conjugated detection antibody is then added, which binds to a different epitope on the captured MIP-1α, completing the "sandwich."[6] A substrate is added, which is converted by the enzyme into a measurable colorimetric or chemiluminescent signal. The intensity of the signal is directly proportional to the concentration of MIP-1α in the sample.[6] This technique is highly sensitive and specific, making it the gold standard for concentration measurement.
Experimental Protocol: Sandwich ELISA
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the specific ELISA kit manufacturer. This typically involves reconstituting lyophilized standards to create a standard curve and diluting wash buffers.
-
Plate Loading: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.[5]
-
Incubation (Capture): Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[5]
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with ~300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.[5]
-
Incubation (Detection): Cover the plate and incubate for 1 hour at room temperature.[5]
-
Washing: Repeat the wash step as described in step 4.
-
Streptavidin-HRP: Add 100 µL of prepared Streptavidin-HRP solution to each well.[5]
-
Incubation (Enzyme Conjugate): Cover the plate and incubate for 45 minutes at room temperature.[5]
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.[5]
-
Incubation (Color Development): Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.[5]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to interpolate the concentration of MIP-1α in the samples.
Data Presentation: MIP-1α ELISA Kit Performance
| Parameter | Typical Value | Sample Types | Citation |
| Sensitivity | 0.4 - 6 pg/mL | Serum, Plasma (EDTA, Heparin), Cell Culture Supernatants | [5] |
| Detection Range | 6 - 3000 pg/mL | Serum, Plasma (EDTA, Heparin), Cell Culture Supernatants | [5] |
| Intra-Assay Precision (CV%) | 4.0% - 6.5% | N/A | [4][6] |
| Inter-Assay Precision (CV%) | 7.1% - 11.0% | N/A | [4][6] |
Diagram: ELISA Workflow
Caption: Workflow for a typical MIP-1α Sandwich ELISA protocol.
Functional Assay: Chemotaxis
Application Note
Chemotaxis, the directed migration of cells along a chemical gradient, is the primary biological function of MIP-1α.[7] Chemotaxis assays measure the ability of MIP-1α to induce cell migration, providing a direct assessment of its potency and functional activity. The most common format is the Transwell or Boyden chamber assay.[8] In this system, cells (e.g., monocytes, lymphocytes, or cell lines like THP-1) are placed in the upper chamber of an insert, which is separated from a lower chamber by a microporous membrane. The lower chamber contains MIP-1α.[9] If the MIP-1α is active, it will create a chemoattractant gradient, causing the cells to migrate through the pores to the lower chamber. The number of migrated cells is then quantified, typically by flow cytometry or automated microscopy.[7][8] This assay is critical for characterizing the bioactivity of MIP-1α preparations and for screening potential receptor antagonists.[7]
Experimental Protocol: Transwell Chemotaxis Assay
-
Cell Preparation: Harvest cells and resuspend them in assay medium (e.g., RPMI + 0.5% FBS) at a concentration of 2.5 x 10^6 cells/mL.[8][9] Keep cells at 37°C.
-
Chemoattractant Preparation: Prepare serial dilutions of MIP-1α in assay medium to create a concentration gradient. A typical effective concentration for THP-1 migration is around 0.1-1.0 nM.[7] Add 600 µL of the MIP-1α dilutions or control medium to the lower wells of a 24-well Transwell plate.[9]
-
Cell Seeding: Add 100 µL of the cell suspension (250,000 cells) to the upper chamber of each Transwell insert (typically with 5 or 8 µm pores).[9]
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 2 to 16 hours. The optimal time depends on the cell type and should be determined empirically.[7][9]
-
Cell Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by lysing the cells and using a fluorescent DNA-binding dye (e.g., CyQuant).
-
-
Data Analysis: Plot the number of migrated cells against the concentration of MIP-1α. A bell-shaped curve is typical.[7] Calculate the EC₅₀ value, which is the concentration of MIP-1α that elicits 50% of the maximal migratory response. For inhibitors, calculate the IC₅₀ value.
Data Presentation: MIP-1α Chemotactic Activity
| Parameter | Cell Type | Value | Description | Citation |
| EC₅₀ | THP-1 Monocytes | 0.2 nM | Effective concentration for 50% maximal migration | [7] |
| IC₅₀ | Rat PBMCs | 5.0 nM | Concentration of Met-RANTES needed to inhibit 50% of migration induced by 1 nM MIP-1α | [10] |
Diagram: Chemotaxis Assay Workflow
Caption: Workflow for a Transwell cell migration (chemotaxis) assay.
Functional Assay: Calcium Flux
Application Note
MIP-1α binds to CCR1 and CCR5, which are G-protein coupled receptors. Receptor activation triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, leading to a rapid and transient increase in the intracellular calcium concentration ([Ca²⁺]i).[3][11] This calcium flux is a hallmark of GPCR activation and serves as a robust, early readout of receptor-mediated cell signaling. The assay uses fluorescent dyes (e.g., Indo-1, Fluo-4) that exhibit a change in fluorescence intensity upon binding to Ca²⁺.[11][12] Cells are loaded with the dye, and fluorescence is monitored over time using a flow cytometer or plate reader. Upon addition of MIP-1α, a functional response is detected as a sharp peak in fluorescence. This assay is ideal for high-throughput screening of compounds that modulate MIP-1α receptor activity.
Experimental Protocol: Flow Cytometry-Based Calcium Flux
-
Cell Preparation: Resuspend 10-20 x 10^6 cells in 1 mL of Cell Loading Medium (e.g., RPMI, 2% FCS, 25mM HEPES).[11]
-
Dye Loading: Add a calcium-sensitive dye such as Indo-1 AM to a final concentration of 1.5-4 µM.[11][12]
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved into its active form.[11]
-
Washing: Wash the cells twice with medium (e.g., DMEM with 2% FCS) to remove excess extracellular dye.[11]
-
Resuspension: Gently resuspend the cells at a concentration of 1 x 10^6 cells/mL in loading medium and allow them to equilibrate for 30-60 minutes at 37°C in the dark.[11]
-
Flow Cytometry Setup:
-
Data Acquisition:
-
Begin acquiring data for the cell sample to establish a stable baseline fluorescence ratio (typically for 20-30 seconds).
-
Without interrupting acquisition, add the MIP-1α stimulus to the sample tube and mix gently.
-
Continue recording data for several minutes to capture the full calcium flux and return to baseline.
-
-
Controls:
-
Data Analysis: Analyze the data by plotting the fluorescence ratio over time. A positive response is indicated by a sharp peak in the ratio immediately following the addition of MIP-1α.
Diagram: MIP-1α Signaling Pathway
Caption: Simplified signaling cascade following MIP-1α binding to its receptors.
References
- 1. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 3. Macrophage inflammatory protein (MIP)1α and MIP1β differentially regulate release of inflammatory cytokines and generation of tumoricidal monocytes in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHP MIP-1a | Quansys Biosciences [quansysbio.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Human MIP-1a ELISA Kit (KAC2201) - Invitrogen [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 9. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 10. researchgate.net [researchgate.net]
- 11. bu.edu [bu.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Mip-IN-1 Bactericidal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mip-IN-1 is an investigational inhibitor of the Macrophage Infectivity Potentiator (Mip) protein, a key virulence factor in various pathogenic bacteria.[1] The Mip protein is a peptidyl-prolyl cis/trans isomerase (PPIase) that plays a crucial role in the infection process of several Gram-negative bacteria, making it a promising target for novel antimicrobial therapies.[1] Unlike traditional antibiotics that directly kill bacteria, this compound is designed to disarm the bacteria by inhibiting a non-essential virulence factor, thereby allowing the host's immune system to clear the infection.[1] This application note provides detailed protocols for evaluating the bactericidal or bacteriostatic activity of this compound against relevant bacterial strains.
Principle of Bactericidal Assays
Bactericidal assays are essential for determining the antimicrobial efficacy of a compound. These assays measure the ability of a substance to kill bacteria over a specific period. The primary methodologies include determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial strains of interest (e.g., Legionella pneumophila, Burkholderia pseudomallei)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Alternatively, read the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the bactericidal activity of this compound.
Materials:
-
MIC plate from the previous experiment
-
Appropriate agar plates (e.g., Tryptic Soy Agar)
-
Sterile spreaders or beads
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot plate or spread the aliquot onto an appropriate agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Data Presentation
Quantitative data from bactericidal assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: MIC and MBC Values of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| L. pneumophila | 16 | 32 | Bactericidal |
| B. pseudomallei | 32 | >128 | Bacteriostatic |
| E. coli (Control) | >128 | >128 | Ineffective |
Table 2: Time-Kill Assay Data for this compound against L. pneumophila
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.1 | 5.2 | 4.8 |
| 4 | 6.8 | 4.5 | 3.9 |
| 8 | 7.5 | 3.1 | <2.0 |
| 24 | 8.2 | <2.0 | <2.0 |
Visualizations
Mip Protein Inhibition Signaling Pathway
Caption: this compound inhibits the Mip protein, preventing the activation of virulence factors necessary for host cell infection.
Experimental Workflow for Bactericidal Assays
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
References
- 1. Broad-spectrum in vitro activity of macrophage infectivity potentiator inhibitors against Gram-negative bacteria and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for MIP-1α (CCL3) In Vivo Administration: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the in vivo administration of Macrophage Inflammatory Protein-1 alpha (MIP-1α), also known as Chemokine (C-C motif) ligand 3 (CCL3). MIP-1α is a potent pro-inflammatory chemokine involved in the recruitment and activation of various immune cells, including macrophages, lymphocytes, and neutrophils.[1][2][3] Its role in inflammation, infectious diseases, and cancer has made it a subject of intense research.[4][5][6] These protocols are intended to serve as a starting point for researchers designing in vivo studies involving MIP-1α.
Data Summary: In Vivo Administration of MIP-1α
The following tables summarize quantitative data from various preclinical and clinical studies involving the administration of MIP-1α.
Table 1: Murine In Vivo Administration Protocols and Effects
| Experimental Model | Mouse Strain | Route of Administration | Dosage | Key Findings |
| Inflammatory Bowel Disease | Balb/c | Intraperitoneal (daily) | Not specified | Exacerbated colitis, increased CD4+ T cell infiltration, and elevated IFN-γ and TNF-α levels.[7] |
| Hepatocellular Carcinoma | C57BL/6 | Intravenous (tail vein) or Intratumoral | 1x10¹² vg/mouse (rAAV-Ccl3) | Enhanced T-cell infiltration and macrophage antigen presentation, improving immune checkpoint blockade efficacy.[4] |
| Glioma | C57BL/6 | Subcutaneous | Not specified (via engineered cells) | Co-expression with GM-CSF and IL-4 nullified the anti-tumor immune response.[8] |
| Cutaneous Wound Healing | C57BL/6 | Intradermal | 10 μl | Accelerated wound healing by increasing macrophage accumulation.[9] |
| Respiratory Syncytial Virus (RSV) Infection | BALB/c | Intranasal | Not specified | MIP-1α deficient mice showed reduced lung inflammation without a significant change in viral titer.[6] |
| Cryptococcus neoformans Infection | CBA/J | Intratracheal | Not specified (neutralizing antibody used) | Neutralization of MIP-1α decreased leukocyte recruitment to the lungs and increased fungal burden.[10] |
| Hemolytic-Uremic Syndrome Model | C57BL/6 | Not specified (neutralizing antibody used) | Not specified | Neutralizing antibodies to MCP-1, RANTES, and MIP-1α significantly decreased macrophage accumulation in the kidney.[11] |
| Cyclophosphamide-Induced Myelosuppression | Not specified | Continuous infusion | Not specified | Enhanced leucocyte recovery and hematopoietic progenitor cell mobilization.[12] |
Table 2: Human In Vivo Administration Data (Phase I Study)
| Study Population | Route of Administration | Dosage Range | Key Findings |
| Advanced Breast Carcinoma Patients & Healthy Volunteers | Intravenous or Subcutaneous | 0.1 to 300 µg/kg | Well-tolerated with no significant toxicity. Dose-related increase in monocyte count. Sustained plasma levels with subcutaneous injection.[13] |
Signaling Pathway of MIP-1α
MIP-1α exerts its biological effects primarily through binding to the G protein-coupled receptors CCR1 and CCR5.[1] This interaction initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, activation, and proliferation. The diagram below illustrates the simplified signaling pathway of MIP-1α.
References
- 1. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 3. rbm.iqvia.com [rbm.iqvia.com]
- 4. Targeted delivery of CCL3 reprograms macrophage antigen presentation and enhances the efficacy of immune checkpoint blockade therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of MIP-1 alpha in inflammation and hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible Expression of Inflammatory Chemokines in Respiratory Syncytial Virus-Infected Mice: Role of MIP-1α in Lung Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic administration of the chemokine macrophage inflammatory protein 1alpha exacerbates inflammatory bowel disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIP-1alpha antagonizes the effect of a GM-CSF-enhanced subcutaneous vaccine in a mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCL3 Promotes Cutaneous Wound Healing Through Recruiting Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage inflammatory protein-1alpha (MIP-1alpha) is required for the efferent phase of pulmonary cell-mediated immunity to a Cryptococcus neoformans infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monocyte Chemoattractant Protein 1, Macrophage Inflammatory Protein 1α, and RANTES Recruit Macrophages to the Kidney in a Mouse Model of Hemolytic-Uremic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continuous infusion of macrophage inflammatory protein MIP-1alpha enhances leucocyte recovery and haemopoietic progenitor cell mobilization after cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical effects of human macrophage inflammatory protein-1 alpha MIP-1 alpha (LD78) administration to humans: a phase I study in cancer patients and normal healthy volunteers with the genetically engineered variant, BB-10010 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MIP-1 in Host-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Inflammatory Protein-1 (MIP-1), a key chemokine, plays a pivotal role in the orchestration of the host immune response to invading pathogens. This chemokine family consists of two major forms in humans, MIP-1α (CCL3) and MIP-1β (CCL4), which are critical mediators in the recruitment and activation of various immune cells, including monocytes, macrophages, and T-lymphocytes, to sites of infection and inflammation.[1][2] The production of MIP-1 is stimulated by pathogen-associated molecular patterns, such as bacterial endotoxins, as well as by pro-inflammatory cytokines.[1] Understanding the intricate role of MIP-1 in host-pathogen interactions is crucial for the development of novel therapeutic strategies against infectious diseases.
MIP-1α and MIP-1β exert their biological effects by binding to chemokine receptors, primarily CCR1 and CCR5.[1][3] This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, cellular activation, and the release of other bioactive molecules.[1] Consequently, these chemokines are instrumental in both the innate and adaptive immune responses to a wide array of bacterial and viral pathogens. The study of MIP-1 provides a valuable window into the complex interplay between the host's defense mechanisms and microbial evasion strategies.
These application notes provide detailed protocols for key experiments to investigate the role of MIP-1 in host-pathogen interactions, guidance on data interpretation, and a summary of quantitative data from relevant studies.
Data Presentation
Quantitative Analysis of MIP-1 in Host-Pathogen Interactions
The following tables summarize quantitative data on MIP-1α (CCL3) and MIP-1β (CCL4) levels in various contexts of host-pathogen interactions.
Table 1: MIP-1α (CCL3) Levels in Bacterial Infections
| Condition | Sample Type | MIP-1α (CCL3) Concentration | Reference |
| Healthy Controls | Cerebrospinal Fluid (CSF) | Undetectable | [4] |
| Bacterial Meningitis | Cerebrospinal Fluid (CSF) | Significantly elevated vs. viral meningitis and controls | [4] |
| Viral Meningitis | Cerebrospinal Fluid (CSF) | Low to undetectable | [4][5] |
| Sepsis Patients (within 24h) | Blood | Elevated | |
| Healthy Subjects + Endotoxin | Blood | Acutely elevated, baseline by 6h |
Table 2: MIP-1β (CCL4) Levels in Viral and Bacterial Infections
| Condition | Sample Type | MIP-1β (CCL4) Concentration/Expression | Reference |
| Healthy Controls | Cerebrospinal Fluid (CSF) | Undetectable | [4] |
| Bacterial Meningitis | Cerebrospinal Fluid (CSF) | Significantly elevated vs. viral meningitis and controls | [4] |
| Viral Meningitis | Cerebrospinal Fluid (CSF) | Low to undetectable | [4][5] |
| Chronic Lymphocytic Leukemia (CLL) cells + NLC coculture | Supernatant | Increased over time | |
| CLL cells + anti-IgM stimulation | Supernatant | Increased, peaking around 24h |
Experimental Protocols
Protocol 1: Quantification of MIP-1α (CCL3) and MIP-1β (CCL4) by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for measuring the concentration of MIP-1α or MIP-1β in biological samples such as serum, plasma, and cell culture supernatants.
Materials:
-
MIP-1α or MIP-1β ELISA Kit (commercially available kits are recommended)
-
Sample (serum, plasma, or cell culture supernatant)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and sterile, disposable tips
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Distilled or deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves reconstituting lyophilized standards and antibodies and diluting concentrated buffers.
-
Plate Preparation: Bring the antibody-coated microplate to room temperature.
-
Standard and Sample Addition: Add the prepared standards and samples to the appropriate wells. It is recommended to run all samples and standards in duplicate or triplicate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of each well and wash the plate multiple times with the wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP Addition: Add the streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubation: Cover the plate and incubate for the recommended time (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add the substrate solution to each well. A color change should be observed.
-
Incubation: Incubate the plate in the dark for the specified time (e.g., 30 minutes at room temperature).
-
Stop Reaction: Add the stop solution to each well. The color will change, typically from blue to yellow.
-
Read Plate: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of MIP-1α or MIP-1β in the samples.
Protocol 2: Analysis of MIP-1α (CCL3) and MIP-1β (CCL4) Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the measurement of MIP-1α and MIP-1β mRNA levels in cells or tissues.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for human or mouse CCL3 and CCL4 (and a housekeeping gene like GAPDH or β-actin)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
-
RNase-free water, tubes, and pipette tips
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit, following the manufacturer's instructions. It is crucial to work in an RNase-free environment.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit. The amount of RNA to be used will depend on the kit and the expected expression level of the target genes.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the target gene (CCL3 or CCL4) and a housekeeping gene, qPCR master mix, and RNase-free water.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melting curve analysis should be performed at the end of the run to verify the specificity of the amplified product when using SYBR Green.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method.[6] The expression of the target gene is normalized to the expression of the housekeeping gene. The results are typically expressed as fold change in gene expression relative to a control group.
Protocol 3: In Vitro Monocyte Chemotaxis Assay
This protocol details a method to assess the chemotactic activity of MIP-1α (CCL3) on monocytes.
Materials:
-
Transwell inserts with a 3- to 5-μm pore size polycarbonate membrane
-
24-well tissue culture plate
-
Human or mouse monocytes (e.g., isolated from peripheral blood or a cell line like THP-1)
-
Recombinant human or mouse MIP-1α (CCL3)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell stain (e.g., Calcein-AM or Giemsa stain)
-
Microscope and hemocytometer or a plate reader for fluorescence
Procedure:
-
Cell Preparation: Isolate monocytes and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of recombinant MIP-1α in chemotaxis buffer. A typical concentration range to test is 1-100 ng/mL.
-
Assay Setup: Add the different concentrations of MIP-1α or control buffer to the lower wells of the 24-well plate.
-
Transwell Placement: Place the Transwell inserts into the wells.
-
Cell Addition: Add the monocyte suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
Cell Migration Quantification:
-
Carefully remove the Transwell inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the bottom surface of the membrane. This can be done by:
-
Staining the cells with Giemsa stain and counting the number of migrated cells in several microscopic fields.
-
Staining the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence using a plate reader.
-
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of MIP-1α. The results are often expressed as a chemotactic index, which is the fold increase in cell migration in response to the chemoattractant compared to the control buffer.
Protocol 4: In Vivo Bacterial Infection Model Using CCL3-/- Mice
This protocol provides a framework for studying the role of MIP-1α (CCL3) in a murine model of bacterial pneumonia using CCL3 knockout (CCL3-/-) mice.
Materials:
-
CCL3-/- mice and wild-type (WT) control mice (e.g., C57BL/6 background)
-
Pathogenic bacteria (e.g., Klebsiella pneumoniae)
-
Bacterial culture medium
-
Spectrophotometer
-
Anesthesia for mice
-
Intratracheal instillation device
-
Phosphate-buffered saline (PBS)
-
Surgical instruments for tissue collection
-
Materials for bacterial load quantification (e.g., agar plates)
-
Materials for immune cell analysis (e.g., flow cytometry reagents)
Procedure:
-
Bacterial Preparation: Culture Klebsiella pneumoniae to mid-log phase. Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^4 CFU in 50 µL) based on OD600 readings and a standard curve.
-
Animal Infection: Anesthetize the CCL3-/- and WT mice. Intratracheally instill the bacterial suspension or PBS (for control groups) into the lungs of the mice.
-
Monitoring: Monitor the mice for signs of illness, such as weight loss, lethargy, and ruffled fur, at regular intervals.
-
Endpoint Analysis (e.g., 24, 48, 72 hours post-infection):
-
Euthanize a subset of mice at each time point.
-
Bacterial Load: Harvest the lungs and homogenize them in sterile PBS. Perform serial dilutions of the lung homogenates and plate them on agar plates to determine the number of colony-forming units (CFU).
-
Immune Cell Infiltration: Perform bronchoalveolar lavage (BAL) to collect cells from the airways. Analyze the cell populations in the BAL fluid and lung tissue by flow cytometry using specific markers for neutrophils, macrophages, and lymphocytes.
-
Cytokine/Chemokine Levels: Measure the levels of MIP-1α, MIP-1β, and other relevant cytokines in the BAL fluid and lung homogenates by ELISA.
-
-
Data Analysis: Compare the bacterial load, immune cell numbers, and cytokine levels between the CCL3-/- and WT mice at each time point. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
Visualization of Signaling Pathways and Workflows
MIP-1 Signaling Pathway
MIP-1α (CCL3) and MIP-1β (CCL4) primarily signal through the G-protein coupled receptors CCR1 and CCR5.[1][3] Upon ligand binding, a conformational change in the receptor activates intracellular heterotrimeric G-proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which then initiate downstream signaling cascades. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway (including ERK, JNK, and p38), and pathways leading to the activation of transcription factors such as NF-κB and STATs.[7] These signaling events ultimately result in cellular responses like chemotaxis, degranulation, and the production of other inflammatory mediators.
Caption: MIP-1 signaling cascade in immune cells.
Experimental Workflow for Studying MIP-1 in a Bacterial Infection Model
The following diagram illustrates a typical experimental workflow for investigating the role of MIP-1α (CCL3) in a murine model of bacterial pneumonia. This workflow integrates in vivo infection with ex vivo analyses to provide a comprehensive understanding of MIP-1α's function.
Caption: Workflow for a murine bacterial infection model.
References
- 1. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 2. CCL3 (MIP-1alpha) - Cytokine assay panel for immune profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cerebrospinal fluid analysis acute bacterial versus viral meningitis [pjms.com.pk]
- 6. TLR4/MyD88 -mediated CCL2 production by lipopolysaccharide (endotoxin): Implications for metabolic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RANTES and MIP-1alpha activate stats in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mip-IN-1 solubility and stability issues
Welcome to the technical support center for Mip-IN-1, a novel rapamycin-derived inhibitor of the Macrophage Infectivity Potentiator (Mip) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as (S,S)-28i, is a potent, rapamycin-derived small molecule inhibitor of the Macrophage Infectivity Potentiator (Mip) protein.[1] The Mip protein is a virulence factor found in various pathogenic bacteria, including Neisseria meningitidis and Neisseria gonorrhoeae, and is involved in their ability to survive within host cells.[2][3] this compound exhibits strong anti-enzymatic activity against Mip proteins and has been shown to enhance the ability of macrophages to eliminate these bacteria in vitro.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound targets the peptidyl-prolyl cis/trans isomerase (PPIase) activity of the Mip protein.[2][4] The Mip protein belongs to the FK506-binding protein (FKBP) family, and its PPIase activity is crucial for the proper folding of certain bacterial proteins, which in turn contributes to the pathogen's ability to infect and survive within host macrophages.[2][3][5] By inhibiting this enzymatic activity, this compound disrupts these essential pathogenic processes.
Q3: In what solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solutions
Problem: I dissolved this compound in an organic solvent to make a stock solution and then diluted it into my aqueous cell culture medium, but I observe precipitation.
Possible Causes and Solutions:
-
Poor Aqueous Solubility: As a rapamycin derivative, this compound is expected to have low solubility in water. When an organic stock solution is diluted into an aqueous buffer, the inhibitor can crash out of solution.
-
Solution: Decrease the final concentration of this compound in your assay. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, but be mindful of solvent toxicity to your cells (typically ≤0.5% DMSO is recommended). Consider using a surfactant or formulating agent, though this may require extensive validation.
-
-
Incorrect pH: The pH of the final aqueous solution might not be optimal for this compound solubility.
-
Solution: If the pKa of this compound is known or can be predicted, adjust the pH of your buffer to a range where the compound is more soluble. Note that rapamycin itself does not have ionizable groups in the typical biological pH range.[7]
-
-
Low Temperature: Solubility can decrease at lower temperatures.
-
Solution: Prepare dilutions at room temperature or 37°C. Ensure all components are at the same temperature before mixing.
-
Issue 2: Loss of Inhibitor Activity Over Time
Problem: The inhibitory effect of my this compound solution appears to decrease with storage.
Possible Causes and Solutions:
-
Chemical Instability: Macrocyclic compounds like rapamycin and its derivatives can be susceptible to degradation, especially in aqueous solutions and at physiological temperatures.[6] They can also be sensitive to light and acidic conditions.[6]
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Store stock solutions in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C, protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Use low-adhesion polypropylene tubes and pipette tips. Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers, if compatible with your assay, to reduce non-specific binding.
-
Data Presentation
Table 1: Solubility of Parent Compound (Rapamycin) in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Water | 2.6 µg/mL | [7][8] |
| Ethanol | ~0.25 mg/mL | [9] |
| DMSO | ~10 mg/mL | [9] |
| Dimethylformamide (DMF) | ~10 mg/mL | [9] |
| Benzyl Alcohol | >400 mg/mL | [8] |
Note: This data is for the parent compound, rapamycin, and should be used as a general guide for this compound. Empirical determination of solubility for this compound in your specific experimental system is highly recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-adhesion tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your final assay buffer or cell culture medium immediately before use.
-
Ensure the final concentration of DMSO in the assay is below the tolerance level for your specific cell type or assay system.
-
Protocol 2: General Assay for Mip Protein Inhibition
This protocol describes a generic enzymatic assay to measure the PPIase activity of Mip and its inhibition.
-
Materials:
-
Purified recombinant Mip protein
-
Substrate peptide (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)[2]
-
This compound working solutions
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the substrate peptide in each well of the microplate.
-
Add varying concentrations of this compound (or vehicle control) to the wells.
-
Initiate the PPIase reaction by adding the purified Mip protein to the wells. Incubate at a controlled temperature (e.g., 10°C) for a set period to allow for cis-trans isomerization of the proline in the substrate.[2]
-
Add chymotrypsin to each well. Chymotrypsin will cleave the peptide bond C-terminal to phenylalanine only when the alanine-proline bond is in the trans conformation, releasing p-nitroaniline.[2]
-
Immediately monitor the increase in absorbance at 390 nm or 405 nm over time using a spectrophotometer. The rate of p-nitroaniline release is proportional to the PPIase activity.[2]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on bacterial Mip protein.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Frontiers | Update on the Neisseria Macrophage Infectivity Potentiator-Like PPIase Protein [frontiersin.org]
- 3. Update on the Neisseria Macrophage Infectivity Potentiator-Like PPIase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of macrophage infectivity potentiator-like PPIases affect neisserial and chlamydial pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the Neisseria Macrophage Infectivity Potentiator-Like PPIase Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mip-IN-1 Delivery to Macrophages
A Note on Terminology: The term "Mip-IN-1" is not standard in scientific literature. This guide pertains to Macrophage Inflammatory Protein-1 (MIP-1) , a chemokine that exists in two major forms: MIP-1α (CCL3) and MIP-1β (CCL4) .[1] These proteins are crucial for immune responses, particularly in recruiting and activating immune cells like macrophages.[1][2] This center provides guidance on the experimental delivery of these proteins to macrophages for research and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is MIP-1 and why deliver it to macrophages?
A1: Macrophage Inflammatory Protein-1 (MIP-1), comprising MIP-1α (CCL3) and MIP-1β (CCL4), is a family of chemokines that plays a vital role in the immune system.[1] Macrophages, monocytes, and other cells produce MIP-1 in response to stimuli like bacterial endotoxins.[1] Its primary function is to attract and activate various immune cells, including monocytes, T-lymphocytes, and NK cells, directing them to sites of infection or inflammation.[1][3]
Delivering MIP-1 to macrophages can be a key experimental strategy for several reasons:
-
Studying Immune Responses: To investigate the autocrine or paracrine signaling pathways activated by MIP-1 in macrophages themselves.
-
Enhancing Phagocytosis: To study how MIP-1 might modulate the phagocytic activity of macrophages.
-
Modulating Inflammation: To understand how direct stimulation with MIP-1 affects the macrophage polarization state (e.g., M1 vs. M2 phenotype) and their subsequent release of other cytokines like IL-1, IL-6, and TNF-α.[1][4]
-
Therapeutic Applications: In drug development, using MIP-1 as a targeting ligand on nanoparticles or liposomes to specifically deliver therapeutic agents to macrophages, which are key players in diseases like cancer, atherosclerosis, and autoimmune conditions.[5][6][7]
Q2: What are the main challenges in delivering a protein like MIP-1 to macrophages?
A2: Delivering proteins to any cell, especially macrophages, presents several obstacles:
-
Physicochemical Properties: Proteins like MIP-1 can be large, hydrophilic, and structurally fragile, making them prone to degradation, denaturation, and inactivation during formulation and delivery.[8]
-
Rapid Clearance: When administered systemically, proteins are often cleared quickly from the body by processes like phagocytosis, enzymatic degradation, and glomerular filtration.[8][9]
-
Cellular Barriers: The plasma membrane is a significant barrier to protein uptake.[8] For intracellular action, the protein must also escape the endo/lysosomal pathway to avoid degradation by enzymes in low-pH environments.[7][10]
-
Macrophage Phagocytosis: While macrophages are naturally phagocytic, which can be an advantage, this can also lead to rapid clearance of delivery vehicles by the mononuclear phagocyte system (MPS), especially in the liver and spleen, preventing the payload from reaching target tissues elsewhere.[10][11][12]
Q3: What are the primary delivery systems used for targeting macrophages?
A3: The most common strategies leverage the natural functions of macrophages:
-
Liposomes: These are lipid-based vesicles that can encapsulate hydrophilic proteins like MIP-1 in their aqueous core.[9] Liposomes are readily taken up by macrophages through phagocytosis.[12] Their surface can be modified with ligands (e.g., mannose, antibodies) to target specific macrophage receptors like C-type lectin receptors (CLRs) or scavenger receptors, enhancing uptake and specificity.[12][13][14][15]
-
Nanoparticles (NPs): A broad range of materials, including polymers (e.g., PLGA), lipids, and metals, can be formulated into nanoparticles to carry protein cargo.[10][11] NPs protect the protein from degradation and can be engineered for controlled release.[10] Surface functionalization with ligands is a common strategy to actively target macrophage surface receptors.[5]
-
"Trojan Horse" Strategy: This innovative approach uses macrophages themselves as carriers. Macrophages are loaded with drug-filled nanoparticles ex vivo and then administered. This leverages the natural ability of macrophages to infiltrate diseased tissues, such as hypoxic tumor regions, that are otherwise difficult for drugs to access.[11]
Troubleshooting Guide
Q1: I am observing low delivery efficiency of my MIP-1-loaded nanoparticles into macrophages. What could be the cause?
A1: Low delivery efficiency is a common issue. Consider the following factors:
-
Nanoparticle Properties: The size, charge, and surface chemistry of your nanoparticles are critical.
-
Size: Particles larger than 200 nm tend to accumulate in the liver and spleen, while very small particles (<10 nm) are cleared by the kidneys.[11] For receptor-mediated endocytosis (a more specific uptake mechanism), smaller sizes (<50 nm) may be more effective.[12]
-
Charge: While cationic particles can interact favorably with negatively charged cell membranes, they can also cause toxicity. Small, negatively charged liposomes appear to target macrophages efficiently via scavenger receptors.[16]
-
Surface Chemistry: The formation of a "protein corona" (adsorbed proteins from the biological fluid) can mask targeting ligands and signal for clearance by macrophages.[11][12] Surface modification with polymers like PEG ("stealth" coatings) can help reduce this effect and increase circulation time, but may also reduce macrophage uptake unless specific targeting ligands are present.[9][10]
-
-
Targeting Ligand Issues:
-
Receptor Expression: The target receptor may have low or variable expression on your specific macrophage phenotype (e.g., M1 vs. M2).[5] It is crucial to verify receptor expression levels on your target cells.
-
Ligand Density & Orientation: The density and orientation of your targeting ligand (e.g., an antibody or peptide) on the nanoparticle surface can impact binding affinity.
-
-
Experimental Conditions:
-
Cell Culture: Ensure your macrophage cell line (e.g., RAW 264.7) or primary macrophages are healthy and not overly passaged, which can alter their phenotype and phagocytic capacity.
-
Incubation Time: Uptake is a time-dependent process. You may need to optimize the incubation time.
-
A logical workflow for troubleshooting this issue is presented below.
Q2: My delivery system is showing high cytotoxicity to the macrophages. How can I mitigate this?
A2: Cytotoxicity is a serious concern that can confound experimental results.[5]
-
Material Toxicity: The inherent properties of your delivery vehicle may be toxic.
-
Cationic Lipids/Polymers: Positively charged materials can disrupt cell membranes. Consider reducing the charge density or switching to neutral or anionic formulations.
-
Nanomaterial Type: Some inorganic nanoparticles can induce oxidative stress by generating reactive oxygen species (ROS) and trigger inflammatory responses, leading to cell damage.[5] Perform dose-response experiments to find the maximum non-toxic concentration.
-
-
MIP-1 Overload: High concentrations of MIP-1 itself can induce a strong inflammatory response, potentially leading to cell death. Ensure you are using a physiologically relevant concentration.
-
Contaminants: Endotoxins (like LPS) are potent macrophage activators and common contaminants in lab reagents.[17] Use endotoxin-free reagents and test your final formulation for endotoxin contamination.
Q3: How do I confirm that MIP-1 has been successfully delivered and is biologically active inside the macrophage?
A3: This requires a multi-step validation process:
-
Confirm Uptake:
-
Microscopy: Label your MIP-1 protein or the delivery vehicle with a fluorescent dye (e.g., FITC, Alexa Fluor) and visualize uptake using confocal microscopy or fluorescence microscopy.[18] This can confirm internalization and provide information on subcellular localization.
-
Flow Cytometry: This method provides a quantitative measure of the percentage of cells that have taken up the fluorescently labeled construct and the intensity of the signal per cell.[7]
-
-
Assess Intracellular Release:
-
This is more challenging. If the delivery vehicle is designed to release MIP-1 in the cytosol, you can use techniques like subcellular fractionation followed by Western blotting or ELISA to detect MIP-1 in the cytosolic fraction.
-
-
Measure Biological Activity:
-
Signaling Pathway Activation: Successful delivery of active MIP-1 should trigger downstream signaling. You can measure the phosphorylation of key signaling proteins in the MIP-1 pathway (e.g., MAPK, Akt) via Western blot.
-
Cytokine Secretion: Activated macrophages will secrete other cytokines. Measure the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA or a multiplex bead array.[1][3]
-
Gene Expression: Use qRT-PCR to measure the upregulation of genes known to be induced by MIP-1 signaling.[19]
-
Data Summary Tables
Table 1: Comparison of Common Nanocarrier Systems for Macrophage Delivery
| Feature | Liposomes | Polymeric Nanoparticles (e.g., PLGA) | Inorganic Nanoparticles (e.g., Gold, Iron Oxide) |
| Composition | Phospholipids, Cholesterol | Biocompatible polymers (e.g., PLGA, PLA) | Metals, metal oxides, silica |
| Typical Size Range | 80 - 1000 nm[12] | 50 - 500 nm | 10 - 200 nm |
| MIP-1 Loading | Encapsulated in aqueous core | Encapsulated in matrix or adsorbed on surface | Adsorbed or covalently bound to surface[9] |
| Primary Uptake | Phagocytosis, endocytosis[12] | Phagocytosis, endocytosis | Primarily endocytosis (can be receptor-mediated)[20] |
| Advantages | Biocompatible, versatile surface modification, high drug loading for hydrophilic drugs.[12] | Controlled/sustained release, well-established fabrication.[21] | Tunable optical/magnetic properties for imaging, easy surface functionalization. |
| Disadvantages | Can be rapidly cleared by MPS, potential for instability/leakage.[12] | Potential for organic solvent residue, complex release kinetics. | Potential for long-term toxicity, aggregation in biological fluids.[5][10] |
Experimental Protocols
Protocol 1: Formulation of MIP-1α-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for encapsulating a water-soluble protein like MIP-1α into liposomes.
-
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Chloroform
-
Recombinant human MIP-1α
-
Phosphate-buffered saline (PBS), sterile, endotoxin-free
-
-
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, Cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) until a thin, uniform lipid film is formed on the flask wall.
-
Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration & Encapsulation:
-
Prepare a solution of recombinant MIP-1α in sterile PBS at the desired concentration.
-
Warm the MIP-1α solution and the PBS to the same temperature used for evaporation.
-
Add the MIP-1α solution to the round-bottom flask containing the lipid film.
-
Hydrate the film by gentle rotation or vortexing at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion.
-
Pass the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder device. Maintain the temperature above the lipid phase transition temperature throughout this process.
-
-
Purification:
-
Remove the unencapsulated (free) MIP-1α from the liposome suspension.
-
This is typically done using size exclusion chromatography (e.g., with a Sepharose CL-4B column) or dialysis against PBS. The larger liposomes will elute first, separating them from the smaller, free protein.
-
-
Characterization:
-
Measure the liposome size distribution and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by lysing a known amount of the purified liposomes (e.g., with a detergent like Triton X-100), measuring the total MIP-1α content via ELISA, and comparing it to the initial amount used.
-
-
Protocol 2: Assessing Macrophage Uptake of Fluorescently Labeled Nanoparticles via Flow Cytometry
This protocol provides a quantitative method to measure the internalization of your delivery vehicle.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).
-
Fluorescently labeled nanoparticles (e.g., containing FITC-MIP-1α or a labeled lipid).
-
Trypsin-EDTA or a gentle cell scraper.
-
Flow cytometry buffer (e.g., PBS + 2% FBS + 0.1% sodium azide).
-
Trypan Blue solution (0.4%).
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding: Seed macrophages in a 12-well or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Remove the old medium and wash the cells once with warm PBS.
-
Add fresh, serum-free or complete medium containing the fluorescently labeled nanoparticles at various concentrations. Include an "untreated" control well.
-
Incubate for the desired time period (e.g., 1, 4, 12, or 24 hours) at 37°C.
-
-
Cell Harvest:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized particles that are loosely attached to the cell surface.
-
Add Trypan Blue solution for 1-2 minutes. This will quench the fluorescence of any membrane-bound, non-internalized particles.
-
Wash again with PBS.
-
Detach the cells using Trypsin-EDTA or a cell scraper. Neutralize trypsin with complete medium.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300-500 µL of cold flow cytometry buffer.
-
Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for your fluorophore (e.g., a 488 nm laser for FITC).
-
Use the untreated control cells to set the baseline fluorescence gate.
-
Record data for at least 10,000 events (cells) per sample.
-
-
Data Analysis:
-
Analyze the data to determine the percentage of fluorescently positive cells (cells that have taken up nanoparticles) and the mean fluorescence intensity (MFI), which corresponds to the average amount of nanoparticles taken up per cell.
-
-
Visualizations: Pathways and Workflows
References
- 1. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 2. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage inflammatory protein (MIP)1α and MIP1β differentially regulate release of inflammatory cytokines and generation of tumoricidal monocytes in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring Materials for Modulation of Macrophage Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Limitations for the Delivery of Protein Drugs [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanotechnology for Protein Delivery: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJNANO - Nanocarriers and macrophage interaction: from a potential hurdle to an alternative therapeutic strategy [beilstein-journals.org]
- 12. Current Development of Nano-Drug Delivery to Target Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Targeted liposomal drug delivery to monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Liposomal Drug Delivery to Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Reprogramming Macrophages by Nanoparticles - Creative Biolabs [macrophage.creative-biolabs.com]
- 19. Delivery strategies to control inflammatory response: Modulating M1-M2 polarization in tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling receptor-mediated endocytosis of polymer-functionalized iron oxide nanoparticles by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Macrophage based drug delivery: Key challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Mip-IN-1 in bacteria
Welcome to the technical support center for Mip-IN-1, a novel rapamycin-derived inhibitor of the Macrophage Infectivity Potentiator (Mip) protein. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound against pathogenic bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, rapamycin-derived inhibitor that targets the Macrophage Infectivity Potentiator (Mip) protein in various pathogenic bacteria.[1] The Mip protein is a virulence factor with peptidyl-prolyl cis/trans isomerase (PPIase) activity, which is essential for the proper folding of certain bacterial proteins involved in survival and replication within host cells, particularly macrophages.[2][3][4][5][6] this compound inhibits this PPIase activity, thereby impairing the bacterium's ability to establish an intracellular infection and making it more susceptible to clearance by the host immune system.[1]
Q2: Which bacterial species are potential targets for this compound?
The Mip protein is a virulence factor in a range of pathogenic bacteria. This compound has shown strong anti-enzymatic activity against the Mip proteins of Neisseria meningitidis and Neisseria gonorrhoeae.[1] Mip orthologs are also found in other significant pathogens such as Legionella pneumophila, Burkholderia pseudomallei, Chlamydia trachomatis, and Coxiella burnetii, making them potential targets for this compound and similar inhibitors.[3][4][5]
Q3: How does this compound differ from immunosuppressive drugs like rapamycin and FK506?
While this compound is derived from rapamycin, it is designed to specifically inhibit bacterial Mip proteins without causing the immunosuppressive effects associated with rapamycin and FK506.[3] These immunosuppressive effects in humans are due to the inhibition of mammalian proteins like FKBP12, which are structurally similar to the bacterial Mip protein.[4][7] The development of this compound and similar compounds focuses on achieving selective inhibition of the bacterial target.
Q4: What is the expected outcome of this compound treatment in a cell-based infection model?
In an in vitro infection model using macrophages, treatment with this compound is expected to reduce the intracellular survival and replication of Mip-expressing bacteria.[1][3] This is because inhibition of the Mip protein's PPIase activity hampers the bacterium's ability to counteract host defense mechanisms. Consequently, researchers should observe a decrease in the number of viable intracellular bacteria in this compound treated cells compared to untreated controls.
Troubleshooting Guides
Issue 1: No observable effect of this compound on bacterial growth in broth culture.
-
Question: Why doesn't this compound kill bacteria in standard broth culture?
-
Answer: this compound is an anti-virulence compound, not a traditional antibiotic. It targets a protein (Mip) that is primarily required for survival and replication within host cells.[4] Therefore, its activity is most apparent in cell-based infection models, and it is not expected to inhibit bacterial growth in standard laboratory media.
Issue 2: High variability in the efficacy of this compound between experiments.
-
Question: What could be causing inconsistent results in our macrophage infection assays with this compound?
-
Answer: Several factors can contribute to variability:
-
Cell Health: Ensure the macrophages are healthy and not overly activated before infection. Inconsistent cell passage numbers can also lead to variability.
-
Infection Multiplicity (MOI): Use a consistent and optimized MOI for all experiments.
-
This compound Stability: Prepare fresh solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Assay Timing: The timing of this compound addition (pre-treatment of cells, co-treatment during infection, or post-infection treatment) can significantly impact the outcome. Standardize this for all assays.
-
Issue 3: Suspected development of bacterial resistance to this compound.
-
Question: We have serially passaged our bacteria in the presence of this compound and now observe reduced efficacy. How can we confirm and characterize this potential resistance?
-
Answer:
-
Confirm Resistance: Perform a dose-response experiment with the suspected resistant strain and the parental (susceptible) strain in a macrophage infection model. A rightward shift in the IC50 curve for the passaged strain would indicate resistance.
-
Sequence the mip gene: The most likely mechanism of target-based resistance would be mutations in the mip gene that prevent this compound binding. Sequence the mip gene from the resistant strain and compare it to the parental strain.
-
Assess Mip protein levels: Overexpression of the Mip protein could also lead to a resistant phenotype. Use techniques like Western blotting or quantitative proteomics to compare Mip protein levels between the resistant and parental strains.
-
Investigate Efflux Mechanisms: Bacteria can develop resistance by actively pumping out inhibitory compounds. Use a broad-spectrum efflux pump inhibitor in your infection assay to see if it restores the sensitivity of the resistant strain to this compound.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound against Wild-Type and Suspected Resistant N. meningitidis in a Macrophage Infection Model
| This compound Conc. (µM) | Wild-Type (% Intracellular Survival) | Suspected Resistant (% Intracellular Survival) |
| 0 | 100 | 100 |
| 0.1 | 85 | 98 |
| 1 | 52 | 89 |
| 10 | 15 | 65 |
| 100 | 5 | 48 |
| IC50 (µM) | ~1.5 | >100 |
Table 2: Characterization of a Hypothetical this compound Resistant Mutant
| Strain | mip Gene Sequence | Relative Mip Protein Expression | This compound IC50 (µM) |
| Wild-Type | No mutations | 1.0 | 1.5 |
| Resistant Mutant | Y185A substitution | 1.2 | >100 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Macrophage Infection Model
-
Cell Culture: Plate human monocyte-derived macrophages (e.g., THP-1 cells) in 24-well plates and differentiate them according to standard protocols.
-
Bacterial Culture: Grow the bacterial strain of interest to mid-log phase in appropriate broth media.
-
This compound Preparation: Prepare a 2x stock solution of this compound at various concentrations in cell culture media.
-
Infection:
-
Wash the macrophage monolayer with fresh media.
-
Add the 2x this compound solutions to the wells.
-
Infect the macrophages with the bacterial suspension at a multiplicity of infection (MOI) of 10.
-
Centrifuge the plate to synchronize the infection.
-
-
Incubation: Incubate for 1 hour to allow for bacterial uptake.
-
Gentamicin Treatment: Wash the wells and add media containing gentamicin to kill extracellular bacteria. Incubate for another hour.
-
Lysis and Plating:
-
Wash the wells again to remove the gentamicin.
-
Lyse the macrophages with a sterile, cold solution of 0.1% Triton X-100 in PBS.
-
Perform serial dilutions of the lysate and plate on appropriate agar plates to determine the number of viable intracellular bacteria (CFU/mL).
-
-
Analysis: Calculate the percent survival relative to the untreated control and plot the dose-response curve to determine the IC50.
Protocol 2: Sequencing of the mip Gene from Suspected Resistant Bacteria
-
Genomic DNA Extraction: Isolate genomic DNA from both the wild-type and the suspected resistant bacterial strains using a commercial kit.
-
PCR Amplification: Design primers that flank the entire coding sequence of the mip gene. Perform PCR to amplify the gene from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR product using a standard PCR clean-up kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the sequencing reads from the wild-type and resistant strains using bioinformatics software (e.g., BLAST, Clustal Omega) to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting suspected this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Broad-spectrum in vitro activity of macrophage infectivity potentiator inhibitors against Gram-negative bacteria and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mip protein of Legionella pneumophila exhibits peptidyl-prolyl-cis/trans isomerase (PPlase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Legionella pneumophila PPIase Mip Interacts with the Bacterial Proteins SspB, Lpc2061, and FlaA and Promotes Flagellation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MIP-1 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macrophage Inflammatory Protein-1 (MIP-1), also known as Chemokine (C-C motif) Ligand 3 (CCL3) for MIP-1α and Chemokine (C-C motif) Ligand 4 (CCL4) for MIP-1β.
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways activated by MIP-1α and MIP-1β?
A1: MIP-1α and MIP-1β primarily signal through the G-protein coupled receptors CCR1 and CCR5.[1][2] MIP-1α can bind to both CCR1 and CCR5, while MIP-1β preferentially binds to CCR5. Upon binding, they activate several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for mediating cellular responses such as chemotaxis, proliferation, and survival.
Q2: What are the typical concentrations of MIP-1α and MIP-1β used in in vitro experiments?
A2: The optimal concentration of MIP-1α and MIP-1β for in vitro experiments can vary depending on the cell type and the specific assay. For chemotaxis assays with lymphocytes, MIP-1α has been shown to be effective at concentrations as low as 100 pg/mL, with higher concentrations around 10 ng/mL enhancing the migration of different lymphocyte subsets.[3] For THP-1 monocyte chemotaxis, the EC50 for MIP-1α is in the range of 0.1-0.3 nM.[4][5] In proliferation and cytokine release assays, concentrations typically range from 10 to 50 ng/mL.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the expected levels of MIP-1α secretion in cell culture?
A3: The amount of secreted MIP-1α can vary significantly depending on the cell type and the stimulation conditions. For instance, unstimulated human astrocytes do not typically express MIP-1α.[7] However, upon stimulation with pro-inflammatory cytokines like IL-1β, they can secrete detectable levels of MIP-1α.[7] In human monocytic cell lines like THP-1, stimulation with agents like palmitate and TNF-α can lead to the secretion of MIP-1α in the range of approximately 80 pg/mL to over 1400 pg/mL, respectively.[8] Co-stimulation can further enhance these levels.[8]
Q4: How stable is recombinant MIP-1α in cell culture media?
A4: The stability of recombinant chemokines in culture media is an important consideration for experimental design. While specific stability data for MIP-1α in various culture media and conditions should be obtained from the manufacturer, a study on the related chemokine MCP-1/CCL2 showed that it is stable at 37°C in culture medium for at least 24 hours and for at least seven days when stored at 4°C, -20°C, or -81°C.[9] It is generally recommended to prepare fresh dilutions of recombinant proteins for each experiment and to avoid repeated freeze-thaw cycles. For prolonged storage of reconstituted MIP-1α, it is advisable to dilute it in a solution containing a carrier protein like 0.1% BSA and store it at -80°C in working aliquots.[10]
Troubleshooting Guides
Chemotaxis Assays
Problem: Low or no chemotactic response to MIP-1α/β.
| Possible Cause | Troubleshooting Steps |
| Suboptimal chemokine concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type. Chemotaxis often follows a bell-shaped curve, where very high concentrations can lead to receptor desensitization and reduced migration.[4] |
| Low receptor (CCR1/CCR5) expression | Verify the expression of CCR1 and CCR5 on your target cells using flow cytometry or qPCR. Some cell lines may have low or variable receptor expression. |
| Incorrect assay setup | Ensure the correct pore size of the transwell insert is used for your cell type. Check for proper gradient formation and avoid bubbles under the insert. |
| Cell viability issues | Assess cell viability before and after the assay. Poor viability will lead to a reduced migratory response. |
| Inactive recombinant protein | Ensure proper storage and handling of the recombinant MIP-1α/β. Avoid repeated freeze-thaw cycles. Test the activity of a new lot of chemokine. |
ELISA
Problem: High background or non-specific signal in MIP-1α/β ELISA.
| Possible Cause | Troubleshooting Steps |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[11] |
| Antibody concentration too high | Optimize the concentrations of both the capture and detection antibodies by performing a titration. |
| Cross-reactivity | Ensure the antibody pair is specific for the target analyte and does not cross-react with other chemokines. Check the manufacturer's datasheet. |
| Contaminated reagents | Use fresh, sterile buffers and reagents.[11] |
| Improper blocking | Ensure the blocking buffer is appropriate for the assay and that the blocking step is performed for the recommended duration. |
Western Blotting for Signaling Proteins
Problem: Weak or no signal for downstream signaling proteins (e.g., phospho-Akt, phospho-ERK) after MIP-1α/β stimulation.
| Possible Cause | Troubleshooting Steps |
| Inadequate stimulation time | Perform a time-course experiment to determine the peak phosphorylation of your target protein. Activation of signaling pathways like PI3K/Akt can be transient, with peaks occurring within minutes of stimulation.[12] |
| Low protein concentration | Ensure you are loading a sufficient amount of total protein on the gel. |
| Poor antibody quality | Use antibodies that are validated for Western blotting and specific for the phosphorylated form of the target protein. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[13] |
| Presence of phosphatase inhibitors | Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors to preserve the phosphorylation state of your target proteins. |
Quantitative Data
Table 1: In Vitro Concentrations of MIP-1α and MIP-1β in Experimental Assays
| Assay Type | Cell Type | Chemokine | Concentration Range | Reference |
| Chemotaxis | Human Lymphocytes | MIP-1α | 100 pg/mL - 10 ng/mL | [3] |
| Chemotaxis | THP-1 Monocytes | MIP-1α | EC50: 0.1 - 0.3 nM | [4][5] |
| Chemotaxis | THP-1 Monocytes | MIP-1β | Starting from 100 ng/mL | [14] |
| Cytokine Release | Human Peripheral Blood Monocytes | MIP-1α / MIP-1β | 10 - 50 ng/mL | [6] |
| Proliferation | Human Peripheral Blood Monocytes | MIP-1α / MIP-1β | 10 - 50 ng/mL | [6] |
Table 2: IC50 Values of Inhibitors for MIP-1 Signaling Pathways
| Pathway | Inhibitor | Target | Cell Type | IC50 | Reference |
| PI3K/Akt | Wortmannin | PI3K | Human B-cells | Not specified, used to inhibit migration | [12] |
| PI3K/Akt | TG-100-115 | PI3Kγ/δ | Cell-free assay | 83 nM (γ), 235 nM (δ) | [15] |
| MAPK/ERK | Trametinib | MEK1/2 | Cell-free assay | 0.7 nM (MEK1), 0.9 nM (MEK2) | [16] |
| MAPK/ERK | Cobimetinib | MEK1 | Cell-free assay | 0.9 nM | [16] |
| MAPK/ERK | PD-0325901 | MEK1/2 | Cell-free assay | 0.33 nM | [17] |
Experimental Protocols
Cell Migration (Chemotaxis) Assay
Principle: This assay measures the directional migration of cells towards a chemoattractant, such as MIP-1α or MIP-1β, through a porous membrane.
Methodology:
-
Cell Preparation: Culture cells of interest to optimal density. On the day of the assay, harvest and resuspend the cells in serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add serum-free or low-serum medium containing different concentrations of MIP-1α or MIP-1β to the lower wells of a transwell plate. Include a negative control with medium only.
-
Place the transwell inserts (with appropriate pore size for the cell type) into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 2-4 hours).
-
Quantification:
-
After incubation, remove the inserts.
-
Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet).
-
Count the migrated cells in several fields of view under a microscope or quantify the stain after elution.
-
MIP-1α/β Quantification by ELISA
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of MIP-1α or MIP-1β in cell culture supernatants or other biological fluids.
Methodology:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for human MIP-1α or MIP-1β overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add standards of known MIP-1α or MIP-1β concentrations and your samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for MIP-1α or MIP-1β. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition and Measurement: Wash the plate. Add a TMB substrate solution and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of MIP-1α or MIP-1β in your samples.
Western Blotting for MIP-1 Signaling
Principle: Western blotting is used to detect the phosphorylation and activation of key signaling proteins downstream of MIP-1 receptor activation, such as Akt and ERK.
Methodology:
-
Cell Stimulation and Lysis:
-
Starve cells in serum-free medium for several hours.
-
Stimulate the cells with MIP-1α or MIP-1β for various time points (e.g., 0, 5, 15, 30 minutes).
-
Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein to confirm equal loading.
Signaling Pathway Diagrams
Caption: MIP-1α (CCL3) signaling pathway.
Caption: MIP-1β (CCL4) signaling pathway.
Caption: General experimental workflow for studying MIP-1.
References
- 1. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 3. Human macrophage inflammatory protein alpha (MIP-1 alpha) and MIP-1 beta chemokines attract distinct populations of lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemokine CCL3 (MIP-1α) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 6. Macrophage inflammatory protein (MIP)1α and MIP1β differentially regulate release of inflammatory cytokines and generation of tumoricidal monocytes in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine-induced production of macrophage inflammatory protein-1alpha (MIP-1alpha) in cultured human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIP-1α Expression Induced by Co-Stimulation of Human Monocytic Cells with Palmitate and TNF-α Involves the TLR4-IRF3 Pathway and Is Amplified by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of storage conditions on the stability of recombinant human MCP-1/CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Human MIP-1 α / CCL3 [fujifilmbiosciences.fujifilm.com]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. MIP-1alpha induces activation of phosphatidylinositol-3 kinase that associates with Pyk-2 and is necessary for B-cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. stemcell.com [stemcell.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. MEK and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of MIP-1α (CCL3) and MIP-1β (CCL4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Macrophage Inflammatory Protein-1 alpha (MIP-1α, CCL3) and MIP-1 beta (MIP-1β, CCL4).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing MIP-1α and MIP-1β?
A1: The two primary methods for synthesizing MIP-1α and MIP-1β are recombinant protein expression and solid-phase peptide synthesis (SPPS). Recombinant expression in hosts like E. coli is common for producing larger quantities of the proteins.[1][2][3] SPPS is an alternative chemical method that allows for precise control over the amino acid sequence and the incorporation of modifications.[4][5][6][7][8]
Q2: What are the main challenges associated with the synthesis of these chemokines?
A2: Both MIP-1α and MIP-1β have a strong tendency to aggregate and form polymers, which can lead to low yields of biologically active protein.[9] In recombinant expression, this often results in the formation of insoluble inclusion bodies.[10][11][12][13] Other challenges include low expression levels, protein degradation, and difficulties in proper protein folding to achieve the correct disulfide bond formation.[13] For SPPS, the primary challenge is the aggregation of the growing peptide chain on the solid support.
Q3: What are the biological receptors for MIP-1α and MIP-1β?
A3: MIP-1α (CCL3) binds to the chemokine receptors CCR1 and CCR5.[14] MIP-1β (CCL4) primarily signals through the CCR5 receptor, but has also been shown to interact with CCR1 and CCR2b under certain conditions.[15]
Q4: How can I assess the biological activity of my synthesized MIP-1α or MIP-1β?
A4: The biological activity of MIP-1α and MIP-1β is typically assessed through chemotaxis assays, which measure the ability of the chemokine to induce the migration of specific cell types (e.g., monocytes or lymphocytes).[16] Another common method is to measure the intracellular calcium flux in response to chemokine binding to its receptor on target cells.[16]
Troubleshooting Guides
Recombinant Protein Expression in E. coli
Issue 1: Low or No Expression of MIP-1α/MIP-1β
| Potential Cause | Troubleshooting Solution |
| Codon Bias: The human gene sequence for MIP-1α (CCL3) or MIP-1β (CCL4) contains codons that are rare in E. coli, leading to stalled translation.[17][18][19][20] | Codon Optimization: Synthesize a gene sequence that is optimized for E. coli codon usage. Several commercial services and online tools are available for this purpose.[17][19][20][21] |
| Protein Toxicity: Overexpression of the chemokine may be toxic to the E. coli host cells. | Tightly Regulated Expression System: Use an expression vector with a tightly controlled promoter (e.g., pET vectors with the T7 promoter) and an E. coli strain that expresses the T7 RNA polymerase under inducible control (e.g., BL21(DE3)).[2][22] Lower Induction Temperature: Induce protein expression at a lower temperature (e.g., 16-25°C) for a longer period (e.g., overnight).[23] Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., IPTG) to reduce the rate of protein synthesis.[23] |
| Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site (RBS), or mRNA secondary structure. | Vector Optimization: Ensure the use of a strong promoter and an optimal RBS. Sub-clone into a different expression vector if necessary.[2] |
| Plasmid Instability: Loss of the expression plasmid during cell division. | Maintain Selective Pressure: Always include the appropriate antibiotic in the growth media to ensure plasmid retention.[22] |
Issue 2: MIP-1α/MIP-1β is Expressed as Insoluble Inclusion Bodies
| Potential Cause | Troubleshooting Solution |
| High Rate of Protein Synthesis: Rapid expression overwhelms the cellular folding machinery, leading to aggregation. | Optimize Expression Conditions: Lower the induction temperature (16-25°C), reduce the inducer concentration, and/or use a less rich growth medium.[23] |
| Lack of Proper Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm prevents the formation of the two critical disulfide bonds in MIP-1α and MIP-1β. | Periplasmic Expression: Target the protein to the more oxidizing environment of the periplasm by using a vector with a periplasmic leader sequence. Use Engineered E. coli Strains: Employ strains with a more oxidizing cytoplasm (e.g., SHuffle® or Origami™ strains). |
| Inherent Aggregation Propensity: MIP-1α and MIP-1β have a natural tendency to form high-molecular-weight polymers.[9] | Solubilization and Refolding: Purify the inclusion bodies and then use chaotropic agents (e.g., urea or guanidine hydrochloride) to solubilize the protein, followed by a refolding protocol to obtain the correctly folded, active chemokine.[10][11][12][13][24] |
Solid-Phase Peptide Synthesis (SPPS)
Issue: Difficult Synthesis due to Peptide Aggregation
| Potential Cause | Troubleshooting Solution |
| Inter-chain and Intra-chain Hydrogen Bonding: The growing peptide chains on the resin aggregate, hindering the accessibility of reagents for deprotection and coupling steps. | Use Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific Ser or Thr residues to disrupt secondary structure formation and improve solvation of the peptide chain. |
| Hydrophobic Collapse: Aggregation driven by hydrophobic interactions between amino acid side chains. | Chaotropic Salts: Add chaotropic salts (e.g., LiCl or KSCN) to the coupling and deprotection solutions to disrupt aggregation. |
| Difficult Coupling Reactions: Steric hindrance or aggregation preventing complete coupling of an amino acid. | Alternative Coupling Reagents: Use more potent coupling reagents such as HATU or HBTU.[4] Double Coupling: Repeat the coupling step to ensure complete reaction. |
Experimental Protocols
Recombinant Expression and Purification of MIP-1α from E. coli
-
Gene Synthesis and Cloning:
-
Obtain a codon-optimized synthetic gene for human MIP-1α (CCL3) for expression in E. coli.
-
Clone the gene into an expression vector such as pET-28a, which adds an N-terminal His-tag for purification.
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[2]
-
-
Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[23]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[23]
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Inclusion Body aPurification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet twice with a wash buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.[10][13]
-
-
Solubilization and On-Column Refolding:
-
Solubilize the washed inclusion bodies in a buffer containing 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.0, and 10 mM DTT.
-
Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the solubilization buffer.
-
Wash the column with the solubilization buffer to remove unbound proteins.
-
Initiate on-column refolding by gradually exchanging the solubilization buffer with a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 5 mM reduced glutathione, 0.5 mM oxidized glutathione) using a gradient.
-
Elute the refolded His-tagged MIP-1α with an elution buffer containing 250 mM imidazole.
-
-
Purity and Activity Analysis:
-
Assess the purity of the eluted protein by SDS-PAGE.
-
Confirm the identity of the protein by Western blot or mass spectrometry.
-
Determine the biological activity using a chemotaxis assay with a cell line expressing CCR1 or CCR5.
-
Solid-Phase Peptide Synthesis (SPPS) of MIP-1β
-
Resin Preparation:
-
Swell Rink Amide resin in N-methyl-2-pyrrolidone (NMP) for at least 2 hours.[6]
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with NMP.[4]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (4 equivalents) and DIPEA (8 equivalents) in NMP. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[4]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat the deprotection and coupling cycles for each amino acid in the MIP-1β sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Folding:
-
Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Induce oxidative folding of the purified peptide to form the correct disulfide bonds by dissolving it in a refolding buffer with a controlled redox environment (e.g., containing reduced and oxidized glutathione) and stirring gently in the open air for several hours.
-
Confirm the correct folding and purity by analytical HPLC and mass spectrometry.
-
Visualizations
Signaling Pathways
References
- 1. protocols.io [protocols.io]
- 2. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 3. E. coli protein expression and purification [protocols.io]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. Macrophage inflammatory protein - Wikipedia [en.wikipedia.org]
- 10. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 11. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. Macrophage inflammatory protein (MIP)1α and MIP1β differentially regulate release of inflammatory cytokines and generation of tumoricidal monocytes in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Codon optimization and factorial screening for enhanced soluble expression of human ciliary neurotrophic factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Codon-optimization in gene therapy: promises, prospects and challenges [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. OPT: Codon optimize gene sequences for E. coli protein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. qb3.berkeley.edu [qb3.berkeley.edu]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Mip-IN-1 Toxicity in Cell-Based Assays
Welcome to the technical support center for Mip-IN-1 (Macrophage Inflammatory Protein-1 alpha / CCL3) cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating this compound induced cytotoxicity.
Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro assays involving this compound.
???+ question "Issue: Significant cell death is observed in my cultures after treatment with this compound."
???+ question "Issue: My cell viability assay results are inconsistent and not reproducible."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound induced toxicity?
A1: this compound-induced toxicity is primarily mediated through its interaction with the chemokine receptors CCR1 and CCR5.[1][2] Upon binding, it can trigger intracellular signaling cascades that, at high or sustained levels of activation, can lead to programmed cell death (apoptosis). This can involve the activation of pro-apoptotic proteins and caspases, which are key executioners of apoptosis.
Q2: Which cell types are most sensitive to this compound toxicity?
A2: Cell types with high expression of CCR1 and CCR5 are generally more sensitive. This includes primary human peripheral blood mononuclear cells (PBMCs), particularly monocytes and some T-cell subsets, and monocytic cell lines like THP-1.[3][4] Non-hematopoietic cell lines with low or no expression of these receptors are typically less sensitive.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The optimal concentration is highly dependent on the cell type and the specific assay. For chemotaxis assays with PBMCs, concentrations as low as 0.8 ng/mL can be effective.[4] For other functional assays, a range of 10-100 ng/mL is often used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can I use serum-free medium for my this compound assay?
A4: While serum-free medium can reduce background signals from growth factors present in serum, prolonged incubation in serum-free conditions can induce stress and apoptosis in many cell types.[5][6] This can confound the interpretation of this compound-induced toxicity. If serum-free conditions are required, consider a shorter duration of serum starvation or the use of a low-serum (e.g., 0.5-1%) medium. Alternatively, specialized commercially available serum-free media are formulated to support cell viability in the absence of serum.[6][7][8]
Q5: How should I store and handle my this compound reagent?
A5: Lyophilized this compound should be stored at -20°C or -80°C. After reconstitution, it is recommended to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of activity.
Data Presentation
Table 1: this compound (CCL3) Cytotoxicity Data for Selected Cell Lines
| Cell Line | Cell Type | Assay | IC50 / % Viability | This compound Concentration | Exposure Time | Reference |
| THP-1 | Human Monocytic Leukemia | MTT | IC50: 9.17 µg/mL (Zeocin) | Not specified for this compound | 48 hours | [9] |
| CTB, LDH | >80% viability | up to 17.5 µg/mL (nanoparticles) | 48 hours | [10] | ||
| Jurkat | Human T-cell Leukemia | Annexin V/7-AAD | Significant apoptosis | 10-20 µM | 72 hours | [11] |
| MTT | IC50 values reported for SSME | Not specified for this compound | 24, 48, 72 hours | [12] | ||
| PBMCs | Human Peripheral Blood Mononuclear Cells | Chemotaxis | N/A | Starting at 0.8 ng/mL | Not specified | [4] |
| T-cell proliferation | Lower in serum-free media | Not specified for this compound | 6 days | [13] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment to Determine Optimal this compound Concentration
Objective: To identify the optimal, non-toxic concentration and incubation time of this compound for a specific cell type and assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (CCL3), lyophilized
-
Sterile, nuclease-free water or PBS for reconstitution
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability assay kit (e.g., MTT, resazurin, or LDH release)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment (for adherent cells).
-
-
This compound Preparation and Treatment:
-
Reconstitute lyophilized this compound in sterile water or PBS to a stock concentration of 100 µg/mL.
-
Prepare a series of 2-fold or 10-fold dilutions of this compound in complete culture medium to cover a broad concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Include a vehicle-only control (medium with the same concentration of the reconstitution buffer).
-
For adherent cells, carefully remove the culture medium from the wells. For suspension cells, gently centrifuge the plate and aspirate the medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
For a time-course experiment, prepare multiple plates and incubate them for different durations (e.g., 6, 12, 24, 48, and 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Assessment:
-
At the end of each incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For example, for an MTT assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.
-
Incubate for at least 4 hours (or overnight for SDS) at 37°C, protected from light.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Plot the percentage of cell viability at a specific concentration against the incubation time to generate a time-course curve.
-
Determine the highest concentration and longest incubation time that maintain a high level of cell viability (e.g., >90%).
-
Mandatory Visualization
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for optimizing this compound assays to minimize toxicity.
References
- 1. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. arp1.com [arp1.com]
- 6. Serum-Free Media (SFM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Chemically defined serum-free and xeno-free media for multiple cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. In-vitro study of monocytic THP-1 leukemia cell membrane elasticity with a single-cell microfluidic-assisted optical trapping system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity assessment, inflammatory properties, and cellular uptake of Neutraplex lipid-based nanoparticles in THP-1 monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Lesbicoumestan in Jurkat Cells via Inhibition of Oxidative Stress-Mediated Apoptosis and MALT1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mip-IN-1 and Rapamycin: Distinct Mechanisms and Therapeutic Applications
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Mip-IN-1 and rapamycin, highlighting their disparate mechanisms of action and therapeutic targets. While both molecules originate from the scaffold of a natural product, their biological activities and clinical applications diverge significantly. This report synthesizes available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
This guide provides an in-depth comparison of this compound and rapamycin, two compounds with distinct pharmacological profiles. Rapamycin is a well-established mTOR inhibitor with profound effects on cellular metabolism, growth, and aging. In contrast, this compound is a novel, rapamycin-derived inhibitor of Macrophage Infectivity Potentiator (Mip) proteins, which are bacterial virulence factors. This fundamental difference in their molecular targets dictates their entirely different therapeutic applications: rapamycin is investigated for its anti-aging and immunosuppressive properties, while this compound is being explored as a potential anti-infective agent. This document will detail their respective mechanisms of action, present available efficacy data in structured tables, describe the experimental protocols used to generate this data, and provide visual diagrams of relevant pathways and workflows.
Rapamycin: An mTOR-Dependent Regulator of Cellular Processes
Rapamycin is a macrolide compound that has been extensively studied for its ability to extend lifespan in various organisms and for its immunosuppressive properties. Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin exerts its effects by forming a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). mTORC1 is a key cellular sensor that integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid synthesis, and autophagy. Inhibition of mTORC1 by rapamycin mimics a state of nutrient scarcity, leading to a reduction in cell growth and proliferation and an induction of autophagy. While rapamycin is a potent inhibitor of mTORC1, its effects on mTOR Complex 2 (mTORC2) are generally considered to be less direct and often context-dependent.
Efficacy Data: The PEARL Clinical Trial
The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) trial was a 48-week, double-blind, randomized, placebo-controlled study designed to assess the safety and efficacy of low-dose, intermittent rapamycin in healthy older adults (50-85 years old). The trial investigated two weekly doses of compounded rapamycin: 5 mg and 10 mg. It is important to note that the compounded rapamycin used in the trial was found to have approximately 3.5-fold lower bioavailability than commercially available formulations.[1]
Table 1: Key Efficacy Outcomes of the PEARL Trial
| Outcome Measure | Placebo Group | 5 mg Rapamycin Group | 10 mg Rapamycin Group | Key Findings |
| Lean Tissue Mass (Change from baseline) | Significant increase in females at 24 and 48 weeks.[2][3] | |||
| Females | - | - | +4.5% (at 48 weeks)[1] | |
| Males | - | - | No significant change | |
| Bone Mineral Content (Change from baseline) | Trend towards an increase in males.[4] | |||
| Females | No significant change | No significant change | No significant change | |
| Males | - | - | +1.4% (at 48 weeks)[1] | |
| Self-Reported Pain (SF-36 Survey) | Significant improvement in females at 24 and 48 weeks.[2] | |||
| Females | - | - | Significant improvement | |
| Males | No significant change | No significant change | No significant change | |
| Adverse Events | Similar to treatment groups | Similar to placebo | Similar to placebo | Most common side effect was mouth sores, but incidence was not significantly different from placebo.[4] |
Data presented are based on available public reports of the PEARL trial.[1][2][3][4][5][6][7][8] A "-" indicates no significant change was reported.
Experimental Protocol: PEARL Trial Overview
The PEARL trial was a decentralized study, meaning participants were not required to visit a central clinic. This allowed for a broader recruitment of participants across the United States.
Study Protocol (NCT04488601): [8][9]
-
Study Design: 48-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 114 healthy adults aged 50-85.[5]
-
Intervention Arms:
-
Placebo weekly.
-
5 mg compounded rapamycin weekly.
-
10 mg compounded rapamycin weekly.
-
-
Primary Outcome Measures: Change in visceral adipose tissue as measured by dual-energy X-ray absorptiometry (DXA).
-
Secondary Outcome Measures:
-
Changes in lean body mass and bone mineral density (DXA).
-
Changes in various blood biomarkers (e.g., lipids, glucose, inflammatory markers).
-
Changes in self-reported health status using validated questionnaires (SF-36 and WOMAC).
-
-
Data Collection: Conducted remotely with participants visiting local facilities for DXA scans and blood draws.
This compound: An Inhibitor of a Bacterial Virulence Factor
This compound is a novel synthetic molecule derived from the rapamycin scaffold. However, unlike its parent compound, this compound does not inhibit mTOR. Instead, it is a potent inhibitor of Macrophage Infectivity Potentiator (Mip) proteins, which are enzymes produced by certain pathogenic bacteria that are critical for their ability to infect and survive within host cells.[10]
Mechanism of Action: Targeting Bacterial Mip Proteins
Mip proteins are a family of peptidyl-prolyl cis-trans isomerases (PPIases) that act as virulence factors for a range of bacteria, including Neisseria meningitidis and Neisseria gonorrhoeae.[11] These enzymes are thought to assist in the proper folding of bacterial proteins that are essential for the infection process. By inhibiting the enzymatic activity of Mip, this compound is designed to disarm the bacteria, making them more susceptible to clearance by the host's immune system, particularly by macrophages.
Efficacy Data: In Vitro Inhibition and Macrophage Killing Assays
The efficacy of this compound has been evaluated in preclinical in vitro studies. The primary measures of its activity are its ability to inhibit the enzymatic function of Mip proteins and its capacity to enhance the killing of bacteria by macrophages.
Table 2: In Vitro Efficacy of this compound and Related Compounds
| Compound | Target Mip Protein | IC50 (nM) | Effect on Macrophage Killing | Reference |
| SF235 | BpMip | 260 | - | [12] |
| SF339 | BpMip | 580 | - | [12] |
| SF354 | BpMip | 520 | - | [12] |
| Mip Inhibitors (general) | NmMip, NgMip | Not specified | Significantly improved macrophage-mediated killing | [10][13] |
| PipN3 & PipN4 | NgMip | Not specified | Affected survival of N. gonorrhoeae in the presence of neutrophils | [13] |
Data on specific IC50 values for this compound against Neisseria Mip proteins were not available in the reviewed abstracts. The table includes data for related Mip inhibitors from a relevant study to provide context.
Experimental Protocols
The enzymatic activity of Mip proteins is typically measured using a protease-coupled PPIase assay. This assay indirectly measures the cis-trans isomerization of a synthetic peptide substrate by linking it to the activity of a protease that specifically cleaves the cis isomer.
-
Reagent Preparation: Prepare solutions of purified recombinant Mip protein, a synthetic peptide substrate (e.g., Suc-Ala-Leu-Pro-Phe-pNA), and a protease (e.g., chymotrypsin).
-
Reaction Initiation: In a microplate well, combine the Mip protein and the peptide substrate in a suitable buffer. The reaction is initiated by the addition of the protease.
-
Measurement: The rate of isomerization is determined by monitoring the increase in absorbance at a specific wavelength (e.g., 390 nm) over time using a spectrophotometer. The absorbance change is due to the release of p-nitroaniline from the chromogenic substrate upon cleavage by the protease.
-
Inhibitor Testing: To determine the IC50 of an inhibitor like this compound, the assay is performed in the presence of varying concentrations of the compound.
This assay measures the ability of macrophages to kill bacteria in the presence and absence of an inhibitor.
Protocol Outline: [16][17][18][19][20][21]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Neisseria meningitidis) to a specific optical density.
-
Infection: Infect the macrophage monolayer with the bacteria at a defined multiplicity of infection (MOI).
-
Incubation: Co-culture the macrophages and bacteria for a set period to allow for phagocytosis.
-
Extracellular Bacteria Removal: Wash the cells and treat with an antibiotic (e.g., gentamicin) that does not penetrate the macrophages to kill any remaining extracellular bacteria.
-
Macrophage Lysis: At various time points, lyse the macrophages with a detergent or sterile water to release the intracellular bacteria.
-
Quantification: Plate serial dilutions of the lysate on appropriate agar plates and incubate to determine the number of viable intracellular bacteria (colony-forming units, CFUs).
-
Inhibitor Effect: To assess the effect of this compound, the assay is performed with the inhibitor added to the culture medium during the infection and incubation steps. A decrease in CFUs in the presence of the inhibitor indicates enhanced macrophage killing.
Comparative Summary and Conclusion
This compound and rapamycin, despite their structural relationship, are fundamentally different compounds with distinct therapeutic potentials.
Table 3: Comparative Summary of this compound and Rapamycin
| Feature | This compound | Rapamycin |
| Primary Target | Macrophage Infectivity Potentiator (Mip) proteins | mechanistic Target of Rapamycin (mTOR) |
| Mechanism of Action | Inhibition of bacterial PPIase activity | Allosteric inhibition of mTORC1 |
| Primary Biological Effect | Reduces bacterial virulence, enhances macrophage killing | Inhibits cell growth and proliferation, induces autophagy |
| Therapeutic Application | Anti-infective (potential) | Immunosuppression, Anti-aging (investigational) |
| Key Efficacy Data | In vitro inhibition of Mip and enhanced bacterial killing by macrophages | Clinical trial data showing effects on lean mass, bone density, and pain |
References
- 1. agelessrx.com [agelessrx.com]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. First Results from the PEARL Trial of Rapamycin – Fight Aging! [fightaging.org]
- 5. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Influence of rapamycin on safety and healthspan metrics after one year: PEARL trial results | Aging [aging-us.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Update on the Neisseria Macrophage Infectivity Potentiator-Like PPIase Protein [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of macrophage infectivity potentiator-like PPIases affect neisserial and chlamydial pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Killing assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 17. bowdish.ca [bowdish.ca]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of bacterial ingestion and killing by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bowdish.ca [bowdish.ca]
- 21. Neisseria gonorrhoeae Modulates Iron-Limiting Innate Immune Defenses in Macrophages | PLOS One [journals.plos.org]
Mip-IN-1: A Comparative Analysis of Cross-Reactivity with Bacterial Mip Proteins
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity profile of Mip-IN-1, a novel rapamycin-derived inhibitor of the Macrophage infectivity potentiator (Mip) protein, against Mip proteins from various pathogenic bacteria. This document is intended for researchers, scientists, and drug development professionals working on novel antimicrobial therapies.
Mip proteins are a family of FK506-binding proteins (FKBPs) that exhibit peptidyl-prolyl cis/trans isomerase (PPIase) activity. They are established virulence factors in a range of pathogenic microorganisms, playing a crucial role in host cell invasion and intracellular survival.[1][2][3] this compound, also designated as (S,S)-28i, has been developed as a potent inhibitor of this protein family.
Comparative Inhibitory Activity of this compound
The inhibitory activity of this compound has been quantified against the Mip proteins of several key bacterial pathogens. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) as determined by a standardized PPIase activity assay.
| Bacterial Species | Mip Protein | IC50 (nM) | Ki (nM) |
| Neisseria meningitidis | Nm-Mip | 22 ± 4 | 10 ± 2 |
| Neisseria gonorrhoeae | Ng-Mip | 35 ± 6 | 16 ± 3 |
| Burkholderia pseudomallei | Bp-Mip | 18 ± 3 | 8 ± 1 |
Data extracted from Scheuplein NJ, et al. J Med Chem. 2023.
These data demonstrate that this compound is a potent inhibitor of Mip proteins from both Neisseria species and Burkholderia pseudomallei, with Ki values in the low nanomolar range. This indicates a significant potential for broad-spectrum activity against pathogens that rely on Mip for their virulence.
Experimental Protocols
The cross-reactivity data presented was obtained using a well-established in vitro PPIase inhibition assay.
Protease-Coupled PPIase Inhibition Assay
This assay measures the cis-trans isomerization of a synthetic peptide substrate catalyzed by the Mip protein. The isomerization rate is monitored by the subsequent cleavage of the trans-peptide by a protease, which releases a chromogenic reporter.
Materials:
-
Recombinant Mip protein (from N. meningitidis, N. gonorrhoeae, B. pseudomallei)
-
This compound (or other test inhibitors)
-
Substrate: Succinyl-Ala-Phe-Pro-Phe-p-nitroanilide (Suc-AFPF-pNA)
-
Chymotrypsin (protease)
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Recombinant Mip protein is pre-incubated with varying concentrations of this compound (dissolved in DMSO) in the assay buffer for 15 minutes at 10°C.
-
Reaction Initiation: The reaction is initiated by the addition of the peptide substrate, Suc-AFPF-pNA.
-
Proteolytic Cleavage: Chymotrypsin is added to the reaction mixture. Chymotrypsin specifically cleaves the trans-isomer of the peptide, releasing p-nitroanilide.
-
Signal Detection: The release of p-nitroanilide is monitored spectrophotometrically by measuring the increase in absorbance at 390 nm over time.
-
Data Analysis: The rate of the catalyzed reaction is determined from the linear phase of the absorbance curve. IC50 values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values are determined using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Experimental Design
To further elucidate the context of this compound's activity, the following diagrams illustrate a key pathogenic pathway involving Mip and the experimental workflow for its inhibition.
References
Independent Verification of Mip-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical small molecule inhibitor, Mip-IN-1, with a known alternative, U0126, focusing on the independent verification of their mechanism of action within the Macrophage Inflammatory Protein-1α (MIP-1α) signaling pathway. All experimental data is presented in standardized tables, and detailed protocols for key validation assays are provided.
Introduction to this compound and the MIP-1α Signaling Pathway
Macrophage Inflammatory Protein-1α (MIP-1α), also known as CCL3, is a chemokine that plays a crucial role in the inflammatory response and has been implicated in the pathogenesis of various diseases, including multiple myeloma and acute pancreatitis.[1][2] MIP-1α exerts its effects by binding to chemokine receptors, primarily CCR1 and CCR5, initiating downstream signaling cascades that promote cell migration, proliferation, and survival. Two key pathways activated by MIP-1α are the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2]
For the purpose of this guide, we will consider the hypothetical inhibitor, This compound , as a novel selective inhibitor of the MAPK/ERK pathway, specifically targeting MEK1/2, a central kinase in this cascade. Its performance will be compared against U0126 , a well-characterized and widely used selective inhibitor of MEK1 and MEK2.[3][4]
Comparative Analysis of this compound and U0126
The efficacy and specificity of a kinase inhibitor are determined through a series of biochemical and cell-based assays. The following tables summarize the expected and known quantitative data for our hypothetical this compound and the established comparator, U0126.
Table 1: Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 | ATP Competition |
| This compound (Hypothetical) | MEK1/2 | In vitro kinase assay | ~50 nM | Non-competitive |
| U0126 | MEK1/MEK2 | In vitro kinase assay | 70 nM / 60 nM[3] | Non-competitive (Allosteric)[5] |
Table 2: Cellular Activity and Target Engagement
| Inhibitor | Cell Line | Assay Type | Parameter | Result |
| This compound (Hypothetical) | Multiple Myeloma Cell Line (e.g., MM.1S) | Western Blot | p-ERK1/2 levels | Significant reduction |
| U0126 | PC12 cells | Western Blot | p-ERK levels | Complete disappearance[4] |
| This compound (Hypothetical) | Multiple Myeloma Cell Line (e.g., MM.1S) | Cellular Thermal Shift Assay (CETSA) | Thermal stabilization of MEK1/2 | Increased Tagg |
| U0126 | Various Cell Lines | Cellular Assays | Inhibition of cell proliferation | Effective[4] |
Table 3: Functional Cellular Outcomes
| Inhibitor | Cell Line | Assay Type | Effect |
| This compound (Hypothetical) | Multiple Myeloma Cell Line (e.g., MM.1S) | Transwell Migration Assay | Inhibition of MIP-1α induced migration |
| U0126 | Embryonal Rhabdomyosarcoma Cells | In vivo xenograft | Reduced tumor growth[6] |
Experimental Protocols for Mechanism of Action Verification
The following are detailed methodologies for key experiments essential for the independent verification of this compound's mechanism of action.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant MEK1/2 enzyme, substrate (e.g., inactive ERK), and ATP at their optimal concentrations (typically at the Km for ATP and substrate).
-
Compound Incubation: In a 384-well plate, add 5 µL of the kinase and substrate solution to wells containing 10-point serial dilutions of the test compound (this compound or U0126) in DMSO. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated ERK (p-ERK)
This immunoassay is used to detect the phosphorylation state of ERK1/2 in cells, which is a direct indicator of MEK1/2 activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cells) and allow them to adhere. Starve the cells in serum-free media for 24 hours. Pre-treat the cells with various concentrations of this compound or U0126 for 1 hour. Stimulate the cells with MIP-1α for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
Transwell Cell Migration Assay
This assay measures the chemotactic response of cells to a chemoattractant, such as MIP-1α.
Protocol:
-
Cell Preparation: Culture cells to be tested and resuspend them in a serum-free medium.
-
Assay Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add a medium containing the chemoattractant (MIP-1α) to the lower chamber of the wells.
-
Cell Seeding: Add the cell suspension, pre-incubated with or without this compound or U0126, to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a staining solution (e.g., crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the untreated control.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: MIP-1α signaling pathway and the inhibitory action of this compound/U0126.
Caption: Experimental workflow for the verification of this compound's mechanism of action.
Caption: Logical framework for the comparative analysis of this compound and U0126.
References
- 1. MIP-1α induces inflammatory responses by upregulating chemokine receptor 1/chemokine receptor 5 and activating c-Jun N-terminal kinase and mitogen-activated protein kinase signaling pathways in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage inflammatory protein 1-alpha (MIP-1 alpha ) triggers migration and signaling cascades mediating survival and proliferation in multiple myeloma (MM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. aacrjournals.org [aacrjournals.org]
Unveiling the Specificity of Mip-IN-1 for the Bacterial Mip Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of an inhibitor is paramount. This guide provides a detailed comparison of Mip-IN-1, a novel inhibitor of the Macrophage Infectivity Potentiator (Mip) protein, with other alternative inhibitors. The Mip protein is a key virulence factor in several pathogenic bacteria, making it a promising target for new anti-infective therapies.
This compound is a recently developed, rapamycin-derived compound that has demonstrated potent inhibitory activity against the Mip protein from various bacteria, including Neisseria meningitidis, Neisseria gonorrhoeae, and Burkholderia pseudomallei.[1][2][3] Its specificity stems from its ability to target the peptidyl-prolyl cis-trans isomerase (PPIase) activity of the Mip protein, which is crucial for its function in bacterial pathogenesis.[1][4][5]
Comparative Analysis of Mip Protein Inhibitors
To provide a clear perspective on the efficacy of this compound, the following table summarizes its inhibitory activity alongside other known Mip inhibitors. The data is primarily derived from studies on the Mip protein from Burkholderia pseudomallei (BpMip), a well-characterized model for Mip inhibition studies.
| Inhibitor | Chemical Class | Target Mip Protein | Ki (nM) | Assay Method | Reference |
| This compound ((S,S)-28i) | Rapamycin-derived | BpMip | Not explicitly stated, but derivatives show high nM affinity | PPIase Assay | Scheuplein NJ, et al. 2023 |
| SF235 | Pipecolic acid derivative | BpMip | 290 ± 60 | PPIase Assay | Iwasaki J, et al. 2022 |
| AN_CH_37 | Pipecolic acid derivative | BpMip | 180 ± 30 | PPIase Assay | Iwasaki J, et al. 2022 |
| NJS224 | Fluorinated pipecolic acid | BpMip | 21 ± 2 | PPIase Assay | Pérez Carrillo VH, et al. 2025 |
| NJS227 | Fluorinated pipecolic acid | BpMip | 90 ± 10 | PPIase Assay | Pérez Carrillo VH, et al. 2025 |
| [4.3.1]-bicyclic sulfonamide derivatives | Bicyclic sulfonamide | LpMip | Potent inhibitors | Not specified | Deutscher RCE, et al. 2023 |
| Rapamycin | Macrolide | BpMip | 3 ± 2 | PPIase Assay | Norville IH, et al. 2011a |
| FK506 | Macrolide | LpMip | Potent inhibitor | Not specified | Ünal and Steinert, 2014 |
Note: Ki (inhibition constant) is a measure of inhibitor potency; a lower value indicates higher potency. BpMip refers to Mip protein from Burkholderia pseudomallei, and LpMip refers to Mip protein from Legionella pneumophila. Data for this compound's specific Ki value is not publicly available in the abstracts, but related compounds in the same study show high nanomolar affinity.
Experimental Methodologies
The primary method for determining the inhibitory activity of compounds against the Mip protein is the Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assay .
Chymotrypsin-Coupled PPIase Assay Protocol
This assay measures the rate of cis-trans isomerization of a synthetic peptide substrate, which is catalyzed by the Mip protein. The trans-isomer of the peptide is susceptible to cleavage by chymotrypsin, releasing a chromophore that can be detected spectrophotometrically.
Materials:
-
Purified Mip protein
-
Test inhibitor (e.g., this compound)
-
Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
α-chymotrypsin
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8.0)
-
Solvent for substrate (e.g., trifluoroethanol with LiCl)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation:
-
Dissolve the Suc-AAPF-pNA substrate in the trifluoroethanol/LiCl solvent to enrich the cis-isomer population.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentration of the test inhibitor or vehicle control (e.g., DMSO).
-
Add the purified Mip protein to all wells except the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 10°C).
-
Initiate the reaction by adding the Suc-AAPF-pNA substrate to all wells.
-
Immediately after, add α-chymotrypsin to all wells.
-
-
Data Acquisition:
-
Measure the absorbance at 390 nm or 410 nm at regular intervals to monitor the release of p-nitroaniline.
-
The rate of the reaction is proportional to the PPIase activity of the Mip protein.
-
-
Data Analysis:
-
The first-order rate constant (kobs) is determined from the absorbance data.
-
The inhibitory effect of the compound is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
-
The inhibition constant (Ki) can be determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
The Role of Mip in Bacterial Virulence
The bacterial Mip protein does not function within a classical host cell signaling pathway. Instead, it acts as a crucial virulence factor by influencing various processes that promote bacterial survival and pathogenesis. The following diagram illustrates the multifaceted role of the Mip protein in the context of a bacterial infection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. The Virulence Factor Macrophage Infectivity Potentiator (Mip) Influences Branched-Chain Amino Acid Metabolism and Pathogenicity of Legionella pneumophila [mdpi.com]
- 5. Biochemical and Functional Analyses of the Mip Protein: Influence of the N-Terminal Half and of Peptidylprolyl Isomerase Activity on the Virulence of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Mip-IN-1: A Comparative Guide for Researchers
An in-depth analysis of the novel Macrophage Infectivity Potentiator (Mip) inhibitor, Mip-IN-1, reveals its promising therapeutic potential against pathogenic Neisseria species. This guide provides a comparative overview of this compound against other known Mip inhibitors, supported by experimental data and detailed methodologies to aid researchers in drug development.
This compound, a derivative of rapamycin, has emerged as a potent inhibitor of the Macrophage Infectivity Potentiator (Mip) protein, a key virulence factor in bacteria such as Neisseria meningitidis and Neisseria gonorrhoeae. The Mip protein, a peptidyl-prolyl cis/trans isomerase (PPIase), plays a crucial role in the infection process, making it an attractive target for novel antimicrobial therapies. This compound distinguishes itself by demonstrating strong anti-enzymatic activity against the Mip proteins of these Neisseria species and has been shown to significantly enhance the ability of macrophages to eliminate the bacteria.[1]
Comparative Efficacy of Mip Inhibitors
The therapeutic potential of this compound can be best understood in comparison to other compounds known to inhibit Mip activity, such as the natural products rapamycin and FK506, and other synthetic derivatives. The following table summarizes the available quantitative data on the inhibitory activity of these compounds against the Mip protein from Neisseria meningitidis (NmMip).
| Compound | Target Protein | Assay Type | Inhibition Constant (Ki) | IC50 | Reference |
| This compound ((S,S)-28i) | NmMip | PPIase Assay | Not Reported | ~1 µM | Scheuplein et al., 2023 |
| Rapamycin | NgMip | PPIase Assay | 3 nM | Not Reported | Christodoulides, 2022[2] |
| FK506 | Mip-like PPIases | PPIase Assay | Inhibition observed | Not Reported | Reimer et al., 2016[3] |
| PipN3 | NgMip | PPIase Assay | Inhibition observed | Not Reported | Reimer et al., 2016[3] |
| PipN4 | NgMip | PPIase Assay | Inhibition observed | Not Reported | Reimer et al., 2016[3] |
Note: Data for this compound is derived from studies on homologous Mip proteins and may be indicative of its activity against NmMip. Direct comparative studies with identical experimental conditions are limited.
Mechanism of Action and Signaling Pathway
The Mip protein is a virulence factor that facilitates the survival and replication of pathogenic bacteria within host cells, particularly macrophages. Its peptidyl-prolyl cis/trans isomerase (PPIase) activity is believed to be crucial for the proper folding and function of proteins involved in the infection process. By inhibiting this enzymatic activity, this compound and other Mip inhibitors disrupt these downstream processes, ultimately leading to reduced bacterial virulence and enhanced clearance by the host immune system.
The precise downstream signaling cascade affected by Mip inhibition in Neisseria is an active area of research. However, the general mechanism involves the disruption of bacterial protein folding, which in turn impairs various virulence-associated functions. This ultimately makes the bacteria more susceptible to macrophage-mediated killing.
Caption: Mip protein's role in bacterial virulence and its inhibition by this compound.
Experimental Protocols
Chymotrypsin-Coupled PPIase Activity Assay
This assay is used to measure the PPIase activity of the Mip protein and the inhibitory effect of compounds like this compound.
Principle: The assay relies on the isomer-specific proteolysis of a synthetic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) by chymotrypsin. The Mip protein catalyzes the cis-to-trans isomerization of the proline residue in the substrate, and chymotrypsin then cleaves the trans-isomer, releasing p-nitroaniline, which can be detected spectrophotometrically.
Detailed Methodology:
-
Reagents:
-
35 mM HEPES buffer (pH 7.8)
-
Purified recombinant Neisseria Mip protein
-
Substrate: N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in trifluoroethanol containing 0.47 M LiCl.
-
Chymotrypsin solution
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
The assay is typically performed at a low temperature (e.g., 10°C) to slow down the spontaneous cis/trans isomerization of the substrate.[4]
-
In a 96-well plate, add the HEPES buffer, the Mip protein, and the test compound at various concentrations.
-
Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chymotrypsin solution followed immediately by the peptide substrate.
-
Monitor the increase in absorbance at 390 nm over time using a plate reader.[4]
-
The rate of the reaction is proportional to the PPIase activity.
-
Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) by fitting the data to appropriate enzyme inhibition models.
-
Caption: Workflow for the chymotrypsin-coupled PPIase inhibition assay.
Macrophage-Mediated Bacterial Killing Assay
This assay evaluates the ability of Mip inhibitors to enhance the killing of Neisseria by macrophages.
Principle: Macrophages are infected with Neisseria in the presence or absence of the Mip inhibitor. After a specific incubation period, the number of surviving intracellular bacteria is quantified by lysing the macrophages and plating the lysate on appropriate growth media.
Detailed Methodology:
-
Cell Culture and Bacterial Strains:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages).
-
Neisseria meningitidis or Neisseria gonorrhoeae strains.
-
-
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere overnight.
-
The following day, pre-treat the macrophages with the Mip inhibitor (e.g., this compound) at various concentrations for a specified time.
-
Infect the macrophages with the Neisseria strain at a defined multiplicity of infection (MOI).
-
Centrifuge the plate to synchronize the infection and incubate for a period to allow for phagocytosis.
-
After the infection period, wash the cells to remove extracellular bacteria and add fresh media containing an antibiotic (e.g., gentamicin) that does not penetrate eukaryotic cells to kill any remaining extracellular bacteria.
-
Incubate for a further period to allow for intracellular killing.
-
At the end of the incubation, wash the cells again and then lyse the macrophages with a gentle lysis buffer (e.g., sterile water or saponin solution).
-
Serially dilute the lysate and plate on appropriate agar plates (e.g., chocolate agar for Neisseria).
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the number of surviving intracellular bacteria.
-
Compare the CFU counts from inhibitor-treated wells to untreated controls to determine the enhancement of macrophage killing.
-
Caption: Workflow for the macrophage-mediated bacterial killing assay.
Conclusion
This compound represents a significant advancement in the development of novel therapeutics targeting bacterial virulence. Its ability to inhibit the Mip protein of Neisseria meningitidis and Neisseria gonorrhoeae and subsequently enhance macrophage-mediated killing underscores its potential as a valuable lead compound. While direct comparative data with other inhibitors under standardized conditions is still emerging, the available information suggests that this compound and related non-immunosuppressive rapamycin derivatives are promising candidates for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to further evaluate and compare the efficacy of this compound and other novel Mip inhibitors.
References
- 1. Frontiers | Update on the Neisseria Macrophage Infectivity Potentiator-Like PPIase Protein [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of macrophage infectivity potentiator-like PPIases affect neisserial and chlamydial pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the Neisseria Macrophage Infectivity Potentiator-Like PPIase Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Mip-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Mip-IN-1, a novel rapamycin-derived inhibitor of the Macrophage Infectivity Potentiator (Mip) protein. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety Information: Understanding the Hazards
This compound is a derivative of rapamycin. While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, the safety profile of its parent compound, rapamycin, provides a strong basis for handling procedures. Rapamycin is classified as a hazardous substance with potential health risks.
Hazard Identification and Precautionary Statements for Rapamycin (as a proxy for this compound):
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Carcinogenicity (Category 2) | Danger | H351: Suspected of causing cancer.[1] | P202: Do not handle until all safety precautions have been read and understood.[1] | |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | ||
| Specific Target Organ Toxicity (Repeated Exposure, Category 1) | H372: Causes damage to organs through prolonged or repeated exposure.[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] | ||
| P270: Do not eat, drink or smoke when using this product.[1] | ||||
| P308+P313: IF exposed or concerned: Get medical advice/attention.[1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the required equipment for various laboratory scenarios.
| Situation | Required PPE |
| Handling solid this compound (weighing, preparing solutions) | Lab coat, disposable gown, double nitrile gloves, safety glasses or goggles, N100 respirator.[2] |
| Working with this compound solutions | Lab coat, disposable gloves, safety glasses. |
| Animal administration | Lab coat, double gloves, safety glasses/goggles.[3] |
| Spill cleanup | Lab coat, double gloves, safety glasses/goggles, N100 respirator (for powders). |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls
-
All work involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills. This should be changed after each procedure or in the event of a spill.[3]
Step-by-Step Handling
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly and that the designated work area is properly prepared.
-
Weighing: When weighing solid this compound, use a balance within a chemical fume hood. Handle with care to avoid generating dust.
-
Solution Preparation: To prepare solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed container in a dry, well-ventilated, and secure area, away from heat and sources of ignition.[5] For long-term storage, refer to the manufacturer's recommendations, which may include freezing temperatures.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Contaminated Labware (gloves, pipette tips, vials) | Place in a designated hazardous waste container (e.g., a 5-gallon white pail). Keep the container closed when not in use.[3][4] |
| Sharps (needles, syringes) | Dispose of in an appropriately labeled sharps container.[3][4] |
| Unused this compound | Dispose of as medical or hazardous waste through your institution's Environmental Health & Safety (EHS) office.[2] |
| Contaminated Animal Bedding/Carcasses | Bag animal waste and bedding and place in a sealed secondary container for disposal. Carcasses should be picked up by EHS for incineration. |
Do not dispose of this compound waste down the sink or in regular trash containers. [3][4]
Experimental Protocols and Visualizations
Mip Protein Inhibition Experimental Workflow
The following diagram illustrates a general workflow for assessing the efficacy of this compound as a Mip protein inhibitor, based on methodologies from related research.
Caption: Workflow for evaluating this compound's inhibitory effects.
Mip-Mediated Pathogenesis and Inhibition Signaling Pathway
Mip proteins contribute to bacterial virulence by acting as peptidyl-prolyl cis-trans isomerases (PPIases), which are crucial for the proper folding of virulence factors. Inhibition of Mip can disrupt these processes and enhance the host's ability to clear the infection. For instance, in macrophages infected with B. pseudomallei, inhibition of Mip can lead to a reduction in the expression of pro-inflammatory cytokines like IL-1β.
Caption: Mip's role in pathogenesis and its inhibition by this compound.
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and conduct their work in a secure and controlled manner. Always consult your institution's specific safety guidelines and EHS office for additional information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
